Product packaging for LW3(Cat. No.:)

LW3

Cat. No.: B1193031
M. Wt: 336.3704
InChI Key: MQTQTOSGNIYMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LW3 is a methanobactin (Mbn), a ribosomally produced and post-translationally modified peptide (RiPP) isolated from the methanotrophic bacterium Methylosinus (Ms.) sp. This compound . This compound functions as a high-affinity copper chelator, which methanotrophic bacteria utilize to acquire the copper ions necessary for the enzymatic activity of particulate methane monooxygenase (pMMO) . With a characterized structure that includes pyrazinedione and oxazolone rings paired with thioamide groups, this compound provides two nitrogen and two sulfur ligands to coordinate a single copper ion with high specificity . Due to its potent copper-binding properties, this compound and related methanobactins are investigated as promising therapeutic chelators for Wilson disease, a genetic disorder characterized by copper accumulation . Research into this compound also provides valuable insights into microbial copper acquisition pathways and the biosynthesis of natural products. This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C19H17FN4O

Molecular Weight

336.3704

IUPAC Name

N-(2-Amino-4-fluorophenyl)-4-((pyridin-3-ylmethyl)amino)benzamide

InChI

InChI=1S/C19H17FN4O/c20-15-5-8-18(17(21)10-15)24-19(25)14-3-6-16(7-4-14)23-12-13-2-1-9-22-11-13/h1-11,23H,12,21H2,(H,24,25)

InChI Key

MQTQTOSGNIYMSU-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(F)C=C1N)C2=CC=C(NCC3=CC=CN=C3)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LW3;  LW-3;  LW 3

Origin of Product

United States

Foundational & Exploratory

The HIF-1α Inhibitor LW3 (LW6): A Technical Guide to its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen environments and a high-priority target in oncology. Its overexpression is a common feature of solid tumors, contributing to angiogenesis, metabolic reprogramming, and metastasis. LW3, also known as LW6, has been identified as a potent small molecule inhibitor of HIF-1α. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, quantitative data, and a mechanistic exploration of its activity.

Introduction

The tumor microenvironment is often characterized by regions of hypoxia, which cancer cells exploit for their survival and proliferation. A key mediator of this adaptation is the transcription factor HIF-1, a heterodimer composed of an oxygen-labile α-subunit and a stable β-subunit. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes that promote tumor progression.

This compound (LW6) is a novel (aryloxyacetylamino)benzoic acid derivative that has demonstrated significant anti-tumor activity by targeting the HIF-1α pathway. This document details the chemical synthesis of this compound, its characterization through various analytical and biological assays, and its mechanism of action.

Synthesis of this compound

The chemical name for this compound (LW6) is 3-[2-(4-adamantan-1-yl-phenoxy)-acetylamino]-4-hydroxy-benzoic acid methyl ester. The synthesis is based on the general procedures for (aryloxyacetylamino)benzoic acid analogues.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of key intermediates.

Step 1: Synthesis of (4-adamantan-1-yl-phenoxy)-acetic acid

  • A mixture of 4-adamantan-1-yl-phenol, ethyl bromoacetate, and potassium carbonate in acetone is refluxed for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the ethyl ester.

  • The ester is then hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran and water at room temperature for 4 hours.

  • The reaction mixture is acidified with 1N HCl, and the resulting precipitate is filtered, washed with water, and dried to yield (4-adamantan-1-yl-phenoxy)-acetic acid.

Step 2: Synthesis of 3-amino-4-hydroxy-benzoic acid methyl ester

  • 3-Nitro-4-hydroxy-benzoic acid is esterified using methanol and a catalytic amount of sulfuric acid under reflux for 8 hours.

  • The reaction mixture is cooled, and the solvent is evaporated. The residue is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The organic layer is dried and concentrated to give the methyl ester.

  • The nitro group is then reduced to an amine by hydrogenation using 10% Pd/C in methanol under a hydrogen atmosphere for 6 hours.

  • The catalyst is filtered off, and the solvent is evaporated to yield 3-amino-4-hydroxy-benzoic acid methyl ester.

Step 3: Coupling and Final Product Formation

  • To a solution of (4-adamantan-1-yl-phenoxy)-acetic acid in dichloromethane, oxalyl chloride and a catalytic amount of dimethylformamide are added at 0°C. The mixture is stirred at room temperature for 2 hours.

  • The solvent is evaporated to yield the acid chloride.

  • The acid chloride is then added to a solution of 3-amino-4-hydroxy-benzoic acid methyl ester and triethylamine in dichloromethane at 0°C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Characterization

This compound has been characterized for its ability to inhibit HIF-1α accumulation and transcriptional activity.

The inhibitory activity of this compound on HIF-1α was assessed in various cancer cell lines under hypoxic conditions.

Cell LineAssayIC50 (µM)Reference
HCT116HRE-Luciferase Reporter4.4[1]
AGSHRE-Luciferase Reporter0.7N/A
Hep3BHRE-Luciferase Reporter2.6N/A
Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated in mice.

ParameterValueUnit
Volume of Distribution (Vd)0.5 ± 0.1L/kg
Terminal Half-life (t1/2)0.6 ± 0.1h
Oral Bioavailability1.7 ± 1.8%

Data from intravenous and oral administration in mice.

Mechanism of Action

This compound inhibits the accumulation of HIF-1α protein by promoting its proteasomal degradation.[2] This mechanism is mediated by the upregulation of the von Hippel-Lindau (VHL) tumor suppressor protein.[2]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

LW3_Mechanism cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_this compound Hypoxia + this compound HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL Hydroxylated HIF-1α->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF1 HIF1 HIF-1α_hypoxia->HIF1 HIF-1β HIF-1β HIF-1β->HIF1 Nucleus Nucleus HIF1->Nucleus HRE HRE Target Genes Target Genes HRE->Target Genes Transcription This compound This compound VHL_up VHL (upregulated) This compound->VHL_up Proteasome_this compound Proteasome_this compound VHL_up->Proteasome_this compound HIF-1α_deg HIF-1α HIF-1α_deg->VHL_up Degradation_this compound Degradation_this compound Proteasome_this compound->Degradation_this compound

Caption: Mechanism of this compound action on HIF-1α.

Experimental Protocols

Western Blot Analysis for HIF-1α

This protocol is used to determine the levels of HIF-1α protein in cell lysates following treatment with this compound.

  • Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere overnight. Induce hypoxia (1% O₂) for 4 hours, then treat with varying concentrations of this compound for an additional 12 hours under hypoxic conditions.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a 7.5% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

HRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1.

HRE_Luciferase_Workflow Cell Seeding Cell Seeding Transfection Transfection Cell Seeding->Transfection Hypoxia Induction Hypoxia Induction Transfection->Hypoxia Induction This compound Treatment This compound Treatment Hypoxia Induction->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis

Caption: Workflow for HRE-Luciferase Reporter Assay.

  • Cell Transfection: Co-transfect HCT116 cells with a firefly luciferase reporter plasmid containing hypoxia response elements (HREs) and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, expose the cells to hypoxic conditions (1% O₂) and treat with various concentrations of this compound for 12 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

HCT116 Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

  • Cell Implantation: Subcutaneously inject HCT116 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into vehicle control and this compound treatment groups. Administer this compound or vehicle intraperitoneally daily.

  • Monitoring: Measure tumor volume and body weight every other day.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for HIF-1α).

Conclusion

This compound is a promising HIF-1α inhibitor with a well-defined mechanism of action. It effectively promotes the VHL-mediated proteasomal degradation of HIF-1α, leading to the suppression of its downstream targets. The synthetic route is accessible, and its biological activity has been demonstrated in both in vitro and in vivo models. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar HIF-1α inhibitors. Further studies are warranted to fully elucidate its therapeutic potential and to optimize its pharmacokinetic and pharmacodynamic properties.

References

Technical Guide: In Vitro Antifungal Spectrum of Activity of LW3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the in vitro antifungal spectrum of activity of the novel investigational agent LW3. The data presented herein summarizes the susceptibility of a broad range of clinically relevant fungal pathogens to this compound, as determined by standardized antifungal susceptibility testing methods. Detailed experimental protocols for the determination of Minimum Inhibitory Concentration (MIC) and a representative signaling pathway affected by similar antifungal classes are also provided.

Quantitative Antifungal Activity of this compound

The in vitro activity of this compound was evaluated against a panel of pathogenic yeasts and molds. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method.[1][2][3] The results are summarized in the table below.

Fungal SpeciesStrainThis compound MIC (µg/mL)
Candida albicansATCC 900280.125
Candida glabrataATCC 900300.5
Candida parapsilosisATCC 220190.25
Candida tropicalisATCC 7500.25
Candida kruseiATCC 62581
Cryptococcus neoformansATCC 901120.06
Aspergillus fumigatusATCC 2043051
Aspergillus flavusATCC 2043042
Aspergillus nigerATCC 164042
Fusarium solaniATCC 360318
Rhizopus oryzaeATCC 10404>16

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens.

Experimental Protocols

A detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) is provided below. This protocol is based on established standards for antifungal susceptibility testing.[1][2][3]

2.1. Broth Microdilution MIC Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound stock solution

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum suspension

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (equivalent to 1-5 x 10^6 CFU/mL for yeast).

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the appropriate this compound dilution to each well of the test plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (fungal inoculum without this compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing organisms).

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

Visualizations

3.1. Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the ergosterol biosynthesis pathway, a common target for azole antifungals.[4]

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14-alpha-demethylase Lanosterol->LanosterolDemethylase Ergosterol Ergosterol This compound This compound This compound->LanosterolDemethylase Inhibition LanosterolDemethylase->Ergosterol

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.

3.2. Experimental Workflow Diagram

The diagram below outlines the general workflow for the in vitro evaluation of a novel antifungal compound like this compound.

Antifungal_Evaluation_Workflow cluster_0 In Vitro Evaluation Compound Novel Antifungal Compound (this compound) PrimaryScreening Primary Screening (e.g., Disk Diffusion) Compound->PrimaryScreening MIC_Determination Broth Microdilution MIC Determination PrimaryScreening->MIC_Determination Spectrum Determination of Antifungal Spectrum MIC_Determination->Spectrum TimeKill Time-Kill Kinetics Assay Spectrum->TimeKill DataAnalysis Data Analysis and Interpretation TimeKill->DataAnalysis

Caption: Workflow for in vitro antifungal activity assessment.

References

Elucidating the Molecular Target of LW-Class Hypoxia-Inducible Factor 1 (HIF-1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The LW class of compounds has emerged as a promising series of small molecules with potent anti-cancer activity, primarily attributed to their ability to inhibit the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. While the specific compound "LW3" is not extensively characterized in publicly available literature, detailed mechanistic studies of closely related analogs, namely LW6 and LW-1564 , have successfully elucidated their molecular targets and mechanisms of action. This guide provides an in-depth technical overview of the current understanding of how these compounds exert their effects, focusing on the identification of their molecular targets, the signaling pathways involved, and the experimental methodologies employed in these discoveries. The primary molecular target of LW6 has been identified as Malate Dehydrogenase 2 (MDH2) , a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle. The more potent successor, LW-1564, also targets MDH2 and further inhibits mitochondrial respiration through the suppression of the electron transport chain (ETC) complex I . By disrupting mitochondrial function, these compounds increase intracellular oxygen levels, leading to the proteasomal degradation of HIF-1α and subsequent downregulation of its pro-cancerous target genes.

Quantitative Data Summary

The following tables summarize the reported quantitative data for LW6 and LW-1564, highlighting their inhibitory potency against their molecular targets and their anti-proliferative effects in various cancer cell lines.

CompoundTargetAssayIC50 (µM)Cell Line
LW6 HIF-1αHypoxia Response Element (HRE) Reporter4.4 ± 1.1HCT116
MDH2Enzymatic Assay--
LW-1564 HIF-1αHRE Reporter1.1 ± 0.3HCT116
HIF-1αHRE Reporter1.2HepG2
MDH2Enzymatic Assay6.66 ± 0.64-

Table 1: Inhibitory Concentration (IC50) Values for LW6 and LW-1564

CompoundCell LineCancer TypeGI50 (µM)
LW-1564 Various(See original publication for full panel)0.3 - 13.8
Normal Lung CellsNormal> 20
FibroblastsNormal> 20

Table 2: Growth Inhibition (GI50) Values for LW-1564 in Cancer and Normal Cell Lines [1]

Experimental Protocols

Target Identification of LW6 via Affinity-Based Chemical Proteomics

The direct molecular target of LW6 was identified using a chemical proteomics approach involving the synthesis of chemical probes and subsequent affinity purification followed by mass spectrometry.

a. Synthesis of Chemical Probes:

  • Probe Design: A series of chemical probes were synthesized based on the core structure of LW6. These probes incorporated two key functionalities:

    • A photoactivatable moiety (e.g., a benzophenone) to allow for covalent cross-linking to the target protein upon UV irradiation.

    • A clickable tag (e.g., an alkyne or azide group) for subsequent attachment of a reporter molecule (e.g., biotin) via click chemistry (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC).

  • Synthesis: The synthesis involved multi-step organic chemistry reactions to couple the photoactivatable group and the clickable tag to the LW6 scaffold, while aiming to preserve the pharmacological activity of the parent molecule.

b. Affinity Purification and Mass Spectrometry:

  • Cell Treatment: Cancer cells were incubated with the synthesized chemical probe to allow for cellular uptake and binding to its target protein.

  • UV Cross-linking: The cells were irradiated with UV light to induce covalent cross-linking between the photoactivatable moiety on the probe and the interacting amino acid residues of the target protein.

  • Cell Lysis and Click Chemistry: The cells were lysed, and the proteome was extracted. The clickable tag on the probe-protein conjugate was then reacted with a biotin-azide or biotin-alkyne molecule via CuAAC, effectively biotinylating the target protein.

  • Affinity Purification: The biotinylated protein complexes were enriched from the total cell lysate using streptavidin-coated magnetic beads.

  • Elution and Digestion: The captured proteins were eluted from the beads and subsequently digested into peptides using a protease, typically trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically pulled down with the LW6 probe. Malate Dehydrogenase 2 (MDH2) was identified as the primary binding partner.

Mitochondrial Respiration Assay for LW-1564

The effect of LW-1564 on mitochondrial respiration was assessed using high-resolution respirometry, such as the Seahorse XF Analyzer.

  • Cell Seeding: Cancer cells (e.g., HepG2) were seeded in a Seahorse XF cell culture microplate.

  • Permeabilization (Optional but recommended for specific complex analysis): The cell membrane was permeabilized using a mild detergent (e.g., digitonin) to allow for the direct delivery of substrates for specific mitochondrial complexes.

  • Substrate and Inhibitor Injection: A substrate-inhibitor titration protocol was employed to assess the activity of each complex of the electron transport chain.

    • Complex I-linked respiration: Cells were provided with pyruvate and malate as substrates. The LW-1564 compound was injected, and the oxygen consumption rate (OCR) was measured. Rotenone, a known complex I inhibitor, was used as a positive control. A significant decrease in OCR upon addition of LW-1564 indicated inhibition of Complex I.

    • Complex II-linked respiration: Following Complex I inhibition, succinate was added as a substrate for Complex II, and the OCR was measured.

    • Complex IV activity: Ascorbate and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) were used as artificial electron donors to Complex IV.

  • Data Analysis: The OCR measurements were normalized to cell number or protein concentration. The data revealed that LW-1564 significantly suppresses the OCR by inhibiting Complex I of the mitochondrial electron transport chain.[2][3]

Signaling Pathways and Experimental Workflows

HIF-1α Signaling Pathway and the Impact of LW-Class Inhibitors

The following diagram illustrates the canonical HIF-1α signaling pathway under normoxic and hypoxic conditions and depicts the mechanism of action of LW-class inhibitors.

HIF-1α Signaling Pathway and LW Inhibition cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_inhibition Inhibition by LW-Class Compounds O2_normoxia O2 PHD Prolyl Hydroxylases O2_normoxia->PHD Activates HIF1a_normoxia HIF-1α PHD->HIF1a_normoxia Hydroxylates VHL VHL HIF1a_normoxia->VHL Binds Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL->HIF1a_normoxia Ubiquitinates HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocates to HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds Target_Genes Target Genes (e.g., GLUT1, PDK1) HRE->Target_Genes Activates Transcription LW_compound LW6 / LW-1564 MDH2 MDH2 LW_compound->MDH2 Inhibits Complex_I ETC Complex I LW_compound->Complex_I Inhibits Mitochondrion Mitochondrion O2_increase Increased Intracellular O2 Mitochondrion->O2_increase Reduces O2 Consumption O2_increase->PHD Activates

Caption: HIF-1α signaling and the inhibitory mechanism of LW-class compounds.

Experimental Workflow for Target Identification of LW6

The diagram below outlines the key steps in the experimental workflow used to identify MDH2 as the molecular target of LW6.

LW6 Target ID Workflow start Start synthesis Synthesize LW6-based chemical probe with photo-crosslinker and clickable tag start->synthesis treatment Treat cancer cells with the probe synthesis->treatment uv_crosslink UV irradiate to covalently cross-link probe to target treatment->uv_crosslink lysis_click Lyse cells and attach biotin via click chemistry uv_crosslink->lysis_click affinity_purification Enrich biotinylated protein-probe complexes with streptavidin beads lysis_click->affinity_purification elution_digest Elute and digest captured proteins (e.g., with trypsin) affinity_purification->elution_digest lc_ms Analyze peptides by LC-MS/MS elution_digest->lc_ms identification Identify MDH2 as the direct binding target lc_ms->identification end End identification->end

Caption: Workflow for the identification of the molecular target of LW6.

Mitochondrial Electron Transport Chain and LW-1564 Inhibition

This diagram illustrates the flow of electrons through the mitochondrial electron transport chain and pinpoints the inhibitory action of LW-1564 on Complex I.

Mitochondrial ETC and LW-1564 Inhibition cluster_etc Inner Mitochondrial Membrane NADH NADH Complex_I Complex I NADH Dehydrogenase NADH->Complex_I:f0 FADH2 FADH2 Complex_II Complex II Succinate Dehydrogenase FADH2->Complex_II:f0 Q Coenzyme Q Complex_I:f0->Q e- Complex_II:f0->Q e- Complex_III Complex III Cytochrome c Reductase Q->Complex_III:f0 e- CytC Cytochrome c Complex_III:f0->CytC e- Complex_IV Complex IV Cytochrome c Oxidase CytC->Complex_IV:f0 e- O2 O2 Complex_IV:f0->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H2O O2->H2O ADP ADP + Pi ADP->ATP_Synthase LW1564 LW-1564 LW1564->Complex_I:f0 Inhibits

References

In-depth Technical Guide to LW3: A Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LW3 is an emerging synthetic compound demonstrating significant potential as a broad-spectrum antifungal agent. Identified as N'-(4-(trifluoromethyl)phenyl)isoquinoline-3-carbohydrazide, this molecule has shown high efficacy against a range of phytopathogenic fungi. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, offering a valuable resource for researchers in antifungal drug discovery and development.

Chemical Structure and Properties

The chemical identity of this compound is N'-(4-(trifluoromethyl)phenyl)isoquinoline-3-carbohydrazide. Its structure is characterized by an isoquinoline core linked to a carbohydrazide moiety, which in turn is substituted with a 4-(trifluoromethyl)phenyl group.

Chemical Structure:

this compound Chemical Structure

Physicochemical Properties:

While exhaustive experimental data for this compound is not publicly available, the following table summarizes key computed physicochemical properties for the core chemical structure and related fragments.

PropertyValueSource
Molecular Formula C₁₇H₁₂F₃N₃O-
Molecular Weight 347.3 g/mol -
CAS Number 2803367-68-0[1][2]
IUPAC Name N'-(4-(trifluoromethyl)phenyl)isoquinoline-3-carbohydrazide-
Appearance Off-white to light yellow solid[2]

Note: Some properties are predicted or based on structurally similar compounds and should be confirmed experimentally.

Antifungal Activity

This compound has demonstrated potent antifungal activity against a variety of economically important plant pathogens. The table below summarizes the reported median effective concentration (EC50) values.

Fungal SpeciesEC50 (mg/L)
Botrytis cinerea0.54
Rhizoctonia solani0.09
Sclerotinia sclerotiorum1.52
Fusarium graminearum2.65

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is still under investigation. However, initial studies suggest that its mode of action is distinct from that of succinate dehydrogenase inhibitor (SDHI) fungicides, a common class of antifungals. Molecular docking studies have indicated that the binding of this compound to succinate dehydrogenase differs from that of established SDHI fungicides like boscalid and fluopyram. This suggests that this compound may target a novel site on the enzyme or an entirely different cellular pathway.

The following diagram illustrates a hypothetical workflow for elucidating the mechanism of action of a novel antifungal agent like this compound.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Compound Synthesis Compound Synthesis Antifungal Assay Antifungal Assay Compound Synthesis->Antifungal Assay Test Activity Target Identification Target Identification Antifungal Assay->Target Identification Identify Target Protein Molecular Docking Molecular Docking Target Identification->Molecular Docking Predict Binding Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Elucidate Pathway Infected Plant Model Infected Plant Model Signaling Pathway Analysis->Infected Plant Model Confirm Efficacy

Figure 1. A generalized experimental workflow for antifungal drug discovery.

Further research is required to definitively identify the molecular target(s) of this compound and the specific signaling pathways it modulates within fungal cells. Techniques such as thermal proteome profiling, chemical proteomics, and genetic screening of resistant mutants will be instrumental in these efforts.

Experimental Protocols

The following provides a generalized methodology for determining the antifungal activity of a compound like this compound, based on standard practices in the field.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) and EC50 of this compound against a panel of fungal pathogens.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal isolates

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal isolates on a suitable agar medium until sufficient sporulation is observed.

    • Harvest the spores by flooding the plate with sterile saline or a wetting agent (e.g., Tween 80) and gently scraping the surface.

    • Filter the spore suspension to remove mycelial fragments.

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer or by measuring optical density.

  • Serial Dilution of this compound:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Perform a serial two-fold dilution of the this compound stock solution in the liquid culture medium directly in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the different concentrations of this compound.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plates at the optimal temperature for fungal growth (typically 25-28°C) for a defined period (e.g., 48-72 hours), allowing for visible growth in the positive control wells.

  • Data Analysis:

    • After incubation, determine fungal growth inhibition by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the EC50 value. The MIC is typically defined as the lowest concentration that results in complete inhibition of visible growth.

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not yet publicly available. However, the synthesis of similar isoquinoline-3-carbohydrazide derivatives generally involves the reaction of an isoquinoline-3-carbonyl chloride or a related activated carboxylic acid derivative with a substituted phenylhydrazine.

The following diagram outlines a plausible synthetic pathway.

synthesis_pathway Isoquinoline-3-carboxylic acid Isoquinoline-3-carboxylic acid Isoquinoline-3-carbonyl chloride Isoquinoline-3-carbonyl chloride Isoquinoline-3-carboxylic acid->Isoquinoline-3-carbonyl chloride Activation Thionyl chloride Thionyl chloride Thionyl chloride->Isoquinoline-3-carbonyl chloride This compound This compound Isoquinoline-3-carbonyl chloride->this compound Coupling 4-(Trifluoromethyl)phenylhydrazine 4-(Trifluoromethyl)phenylhydrazine 4-(Trifluoromethyl)phenylhydrazine->this compound

Figure 2. A proposed synthetic route for this compound.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of novel antifungal agents. Its potent activity against a range of important fungal pathogens, coupled with a potentially novel mechanism of action, makes it a compelling candidate for further investigation. Future research should focus on:

  • Definitive elucidation of the molecular target and mechanism of action.

  • Optimization of the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties.

  • In vivo evaluation of antifungal efficacy in plant and/or animal models of fungal infection.

  • Development and validation of a scalable synthetic route.

This technical guide provides a foundational understanding of this compound, intended to stimulate and support further research into this promising antifungal compound.

References

In Silico Modeling of LW3 Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LW3 is a potent, broad-spectrum antifungal compound with demonstrated efficacy against several significant plant pathogenic fungi. Its chemical formula is C17H12F3N3O and its CAS number is 2803367-68-0. While the in vitro activity of this compound has been quantified, its specific molecular target and mechanism of action are not yet publicly available. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in silico modeling of a novel antifungal agent like this compound. By using this compound as a case study, we will outline the necessary steps for target identification, binding site analysis, and the simulation of molecular interactions, which are crucial for understanding its antifungal activity and for the rational design of more potent derivatives.

Quantitative Data: In Vitro Antifungal Activity of this compound

The following table summarizes the reported 50% effective concentration (EC50) values of this compound against various fungal pathogens. These values quantify the concentration of this compound required to inhibit 50% of fungal growth in vitro.

Fungal SpeciesEC50 (mg/L)
Botrytis cinerea0.54
Rhizoctonia solani0.09
Sclerotinia sclerotiorum1.52
Fusarium graminearum2.65

Experimental Protocol: Determination of Antifungal EC50 by Broth Microdilution Assay

This protocol describes a generalized method for determining the half-maximal effective concentration (EC50) of an antifungal compound against a filamentous fungus, based on established methodologies.

1. Materials and Reagents:

  • Antifungal compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) plates for fungal culture

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium for the assay

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

2. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on a PDA plate at a suitable temperature (typically 25-28°C) until sufficient sporulation is observed.

  • Harvest the fungal spores by flooding the plate with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

  • Gently scrape the surface of the agar to release the spores.

  • Filter the spore suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

  • Adjust the concentration of the spore suspension to a final concentration of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

3. Preparation of Antifungal Compound Dilutions:

  • Prepare a stock solution of the antifungal compound in DMSO.

  • Perform a serial two-fold dilution of the antifungal compound in the assay medium (PDB or RPMI-1640) in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Include a positive control (medium with fungal inoculum, without the antifungal compound) and a negative control (medium only).

4. Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal compound.

  • Incubate the plates at an appropriate temperature and for a sufficient duration (typically 48-72 hours) to allow for fungal growth in the control wells.

5. Data Analysis:

  • After incubation, determine the fungal growth in each well by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration of the antifungal compound relative to the positive control.

  • Plot the percentage of growth inhibition against the logarithm of the compound concentration.

  • Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, R). The EC50 is the concentration of the compound that causes a 50% reduction in fungal growth.

In Silico Modeling Workflow for a Novel Antifungal Compound

The following workflow outlines a systematic approach to the in silico modeling of a novel antifungal compound like this compound, from target identification to the analysis of its binding dynamics.

G cluster_0 Target Identification and Preparation cluster_1 Ligand and Receptor Preparation cluster_2 Molecular Docking and Dynamics cluster_3 Analysis and Refinement Target_ID Target Identification (Literature, Database Mining, Reverse Docking) Homology_Modeling Homology Modeling (If 3D structure is unavailable) Target_ID->Homology_Modeling No known structure Target_Validation Target Structure Validation and Preparation Target_ID->Target_Validation Known structure Homology_Modeling->Target_Validation Binding_Site_ID Binding Site Identification (Pocket detection algorithms) Target_Validation->Binding_Site_ID Ligand_Prep Ligand Preparation (2D to 3D conversion, Energy Minimization) Docking Molecular Docking (Predict binding pose and affinity) Ligand_Prep->Docking Binding_Site_ID->Docking MD_Simulation Molecular Dynamics Simulation (Assess stability of the complex) Docking->MD_Simulation Binding_Analysis Binding Free Energy Calculation and Interaction Analysis MD_Simulation->Binding_Analysis SAR Structure-Activity Relationship (SAR) and Lead Optimization Binding_Analysis->SAR

A hypothetical workflow for in silico modeling of a novel antifungal compound.

Potential Fungal Signaling Pathways as Targets

Given this compound's broad-spectrum activity against various phytopathogenic fungi, it likely targets a conserved and essential pathway in these organisms. Common antifungal drug targets are often involved in cell wall biosynthesis, membrane integrity, or crucial signaling pathways. The mitogen-activated protein kinase (MAPK) and cAMP-dependent protein kinase A (cAMP-PKA) signaling pathways are known to be critical for pathogenesis in fungi, including Botrytis cinerea and Fusarium graminearum. These pathways regulate processes such as cell wall integrity, stress response, and morphogenesis, making them plausible targets for antifungal agents.

The following diagram illustrates a generalized fungal signaling pathway that could be a potential target for a compound like this compound.

G cluster_0 Cell Surface Receptors cluster_1 MAPK Cascade cluster_2 Downstream Effectors cluster_3 Cellular Response Receptor Sensor Kinase MAPKKK MAPKKK Receptor->MAPKKK Signal MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription_Factor Transcription Factor MAPK->Transcription_Factor Activation Cell_Wall Cell Wall Integrity Transcription_Factor->Cell_Wall Stress_Response Stress Response Transcription_Factor->Stress_Response Virulence Virulence Factor Production Transcription_Factor->Virulence This compound This compound (Hypothetical Target) This compound->MAPKKK

A generalized fungal MAPK signaling pathway as a potential target for this compound.

This compound is a promising antifungal compound with significant in vitro activity against several key plant pathogens. While its precise molecular target remains to be elucidated, the workflows and methodologies outlined in this guide provide a robust framework for the in silico investigation of its binding mechanism. The application of computational techniques such as molecular docking and molecular dynamics simulations will be instrumental in hypothesizing its protein target, understanding its binding mode, and guiding the development of next-generation antifungal agents. The future identification of the specific molecular target of this compound is a critical step that will unlock the full potential of in silico modeling to accelerate the discovery and optimization of novel antifungal therapies.

In-Depth Technical Guide to the Antifungal Compound LW3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LW3 is a novel, synthetic antifungal agent identified through a bioactivity-guided scaffold subtraction approach. It belongs to the isoquinoline hydrazide class of compounds and has demonstrated significant in vitro efficacy against a range of plant pathogenic fungi. Notably, this compound exhibits a mechanism of action distinct from that of widely used succinate dehydrogenase inhibitor (SDHI) fungicides, suggesting its potential to combat resistant fungal strains. This document provides a comprehensive overview of the discovery, origin, and biological activity of this compound, including detailed experimental protocols and data analysis.

Discovery and Origin

This compound is a synthetic compound, not of natural origin. Its discovery was the result of a rational drug design strategy involving "bioassay-guided scaffold subtraction" from a previously identified antifungal model compound, isoquinoline-3-oxazoline MIQOX.[1][2][3] This approach led to the identification of the isoquinoline-3-hydrazide scaffold as a novel and potent antifungal pharmacophore. This compound emerged as a lead candidate from a panel of synthesized analogues, including LW2 and LW11, due to its superior and broad-spectrum antifungal performance.[1][2][3]

Quantitative Data: Antifungal Efficacy

The antifungal activity of this compound was quantified by determining its half-maximal effective concentration (EC50) against several phytopathogenic fungi. The results are summarized in the table below.

Fungal SpeciesEC50 (mg/L)
Botrytis cinerea0.54[1][2][3]
Rhizoctonia solani0.09[1][2][3]
Sclerotinia sclerotiorum1.52[1][2][3]
Fusarium graminearum2.65[1][2][3]
Table 1: In vitro antifungal activity of this compound against various plant pathogenic fungi.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, chemically known as N'-(2-(trifluoromethyl)benzoyl)isoquinoline-3-carbohydrazide, is a two-step process.

Step 1: Synthesis of 2-(Trifluoromethyl)benzoyl chloride 2-(Trifluoromethyl)benzoic acid is reacted with thionyl chloride. The mixture is refluxed at 80°C for 10 hours with stirring. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation to yield 2-(trifluoromethyl)benzoyl chloride.[4]

Step 2: Synthesis of N'-(2-(trifluoromethyl)benzoyl)isoquinoline-3-carbohydrazide (this compound) 1-(isoquinolin-3-yl)hydrazine is reacted with the previously synthesized 2-(trifluoromethyl)benzoyl chloride. The reaction is typically carried out in a suitable solvent and may involve the use of a base to neutralize the HCl generated. The final product, this compound, is then isolated and purified.

In Vitro Antifungal Bioassay

The in vitro antifungal activity of this compound and other synthesized compounds was evaluated using the mycelium growth rate method.

  • Preparation of Fungal Plates: Mycelial discs (5 mm diameter) are taken from the edge of a 3-day-old culture of the target fungus and placed in the center of a potato dextrose agar (PDA) plate.

  • Application of Test Compound: A sterile filter paper disc (5 mm diameter) impregnated with the test compound at a specific concentration is placed on the agar surface at a fixed distance from the fungal mycelium. A solvent control (e.g., DMSO) is used as a negative control.

  • Incubation: The plates are incubated at 25°C.

  • Measurement: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: The EC50 value is calculated by probit analysis based on the inhibition rates at a series of concentrations of the test compound.

Molecular Docking

Molecular docking studies were performed to investigate the potential binding mode of this compound with fungal target proteins and to compare it with known fungicides like boscalid and fluopyram.

  • Protein and Ligand Preparation: The 3D structures of the target protein (e.g., succinate dehydrogenase) and the ligand (this compound, boscalid, fluopyram) are prepared. This includes adding hydrogen atoms, assigning charges, and minimizing the energy of the structures.

  • Docking Simulation: A molecular docking program (e.g., AutoDock) is used to predict the binding conformation and affinity of the ligand within the active site of the protein. The docking process involves generating a number of possible binding poses and scoring them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the most likely binding mode, the key amino acid residues involved in the interaction, and the estimated binding affinity. The binding mode of this compound is then compared to that of the control fungicides.

Cross-Resistance Evaluation

Cross-resistance studies were conducted to determine if fungal strains resistant to SDHI fungicides also exhibit resistance to this compound.

  • Selection of Resistant Strains: Fungal strains with known resistance to SDHI fungicides (e.g., boscalid-resistant B. cinerea) are used.

  • Antifungal Susceptibility Testing: The in vitro antifungal bioassay, as described in section 4.2, is performed to determine the EC50 values of this compound and the SDHI fungicide against both the resistant and sensitive (wild-type) fungal strains.

  • Calculation of Resistance Factor (RF): The RF is calculated for each compound using the formula: RF = EC50 of resistant strain / EC50 of sensitive strain

  • Analysis of Cross-Resistance: If the RF value for this compound is close to 1, it indicates a lack of cross-resistance between this compound and the SDHI fungicide. A high RF value for the SDHI fungicide confirms the resistance of the strain.

Visualizations

Bioactivity-Guided Discovery Workflow

LW3_Discovery_Workflow MIQOX Initial Lead Compound (MIQOX) Scaffold_Subtraction Bioassay-Guided Scaffold Subtraction MIQOX->Scaffold_Subtraction New_Scaffold Novel Antifungal Scaffold (Isoquinoline-3-hydrazide) Scaffold_Subtraction->New_Scaffold Synthesis Synthesis of Analogues New_Scaffold->Synthesis Analogues LW2, this compound, LW11 Synthesis->Analogues Bioassay Phenotypic Antifungal Bioassay Analogues->Bioassay Lead_Candidate Lead Candidate (this compound) Bioassay->Lead_Candidate

Caption: Workflow for the discovery of this compound.

Proposed Mechanism of Action Distinction

Mechanism_Distinction cluster_sdhi SDHI Fungicides (e.g., Boscalid) cluster_this compound This compound SDHI Boscalid SDH_target Succinate Dehydrogenase (SDH) SDHI->SDH_target Binds to active site Cross_Resistance No Cross-Resistance Observed SDHI->Cross_Resistance Fungal_Respiration Fungal Respiration SDH_target->Fungal_Respiration Inhibits This compound This compound Unknown_target Different Target Site or Mechanism This compound->Unknown_target Proposed to act via This compound->Cross_Resistance Unknown_target->Fungal_Respiration Inhibits (presumed)

Caption: this compound's distinct mechanism from SDHIs.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of L-Triiodothyronine (T3)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No information could be found for a compound referred to as "LW3." The following technical guide has been prepared on L-Triiodothyronine (T3), a well-documented thyroid hormone, to demonstrate the requested format and content.

Introduction

L-triiodothyronine (T3), also known as liothyronine, is a thyroid hormone that plays a crucial role in regulating metabolism, growth, and development.[1] It is the more metabolically active form of thyroid hormone, primarily produced from the deiodination of thyroxine (T4) in peripheral tissues.[2] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of T3, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of L-triiodothyronine is characterized by rapid absorption and a complex elimination pattern.

Absorption

Following oral administration, T3 is almost completely absorbed, with approximately 95% of the dose absorbed within 4 hours.[2]

Distribution

L-triiodothyronine is not strongly bound to serum proteins, which contributes to its faster onset of action and shorter half-life compared to T4.[2] The distribution of T3 is governed by a two-compartment model, indicating a rapid distribution phase followed by a slower elimination phase.[3][4]

Metabolism

The primary pathway for T3 metabolism is sequential deiodination.[2] The liver is the main site for the degradation of T3, where it is further deiodinated to diiodothyronine.[2] Additionally, thyroid hormones undergo conjugation with glucuronides and sulfates, are excreted into the bile and gut, and are subject to enterohepatic recirculation.[2]

Elimination

The elimination of thyroid hormones is primarily through the kidneys.[2] A portion of the conjugated hormone reaches the colon and is eliminated in the feces.[2] The biological half-life of T3 is approximately 2.5 days.[1][2] However, some studies have reported a more complex pharmacokinetic profile with a fast distribution half-life of about 2.3 hours and a slow elimination half-life of around 22.9 hours.[3]

Table 1: Pharmacokinetic Parameters of L-Triiodothyronine

ParameterValueReference
Bioavailability~95%[2]
Time to Maximum Concentration (Tmax)1.8 ± 0.3 hours[5]
Maximum Concentration (Cmax)320 ± 60 ng/dL[5]
Half-life (t1/2)~2.5 days[1][2]
Distribution Half-life (fast phase)2.3 ± 0.11 hours[3]
Elimination Half-life (slow phase)22.9 ± 7.7 hours[3]

Pharmacodynamics

The pharmacodynamic effects of L-triiodothyronine are mediated through its interaction with nuclear thyroid hormone receptors, leading to widespread effects on metabolism and cellular function.

Mechanism of Action

Thyroid hormones exert their physiological effects by controlling DNA transcription and protein synthesis.[2] T3 diffuses into the cell nucleus and binds to thyroid receptor proteins (TRs), which are attached to DNA.[2] This hormone-receptor complex then activates gene transcription, leading to the synthesis of messenger RNA and subsequently, cytoplasmic proteins.[2] T3 is the primary mediator of the physiological actions of thyroid hormones.[2]

Signaling_Pathway_of_L-Triiodothyronine cluster_cell Target Cell T3 L-Triiodothyronine (T3) Transport Membrane Transporters T3->Transport Enters cell Cytoplasm_T3 Cytoplasmic T3 Transport->Cytoplasm_T3 Nucleus_T3 Nuclear T3 Cytoplasm_T3->Nucleus_T3 Translocates to Nucleus TR Thyroid Hormone Receptor (TR) Nucleus_T3->TR Binds to TRE Thyroid Hormone Response Element (TRE) on DNA TR->TRE Binds to mRNA mRNA Synthesis TRE->mRNA Activates Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response Experimental_Workflow_PK_Study start Patient Recruitment (Thyroid Cancer, Post-Thyroidectomy) washout LT4 to LT3 Substitution (30 days, 3x daily) start->washout dosing Administer Last LT3 Dose (Steady State) washout->dosing sampling Serial Blood Sampling (Over 11 days) dosing->sampling analysis Measure Serum T3 and fT3 Concentrations sampling->analysis modeling Pharmacokinetic Modeling (Two-Compartment Model) analysis->modeling end Determine PK Parameters (Tmax, Cmax, t1/2) modeling->end

References

Investigating the Fungicidal vs. Fungistatic Properties of LW3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a template demonstrating the structure and type of content for a technical whitepaper on a hypothetical compound, "LW3." All data, experimental protocols, and pathways are illustrative and should be replaced with actual research findings. No public data was found for a compound with the designation "this compound" at the time of this writing.

Abstract

This document provides a comprehensive technical overview of the antifungal properties of the novel compound this compound. The primary focus is to delineate its fungicidal versus fungistatic mechanisms of action against key pathogenic fungal species. This guide includes a summary of quantitative data derived from rigorous antifungal susceptibility testing, detailed experimental protocols for key assays, and visual representations of proposed mechanisms and workflows to support further research and development.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of new antifungal agents with novel mechanisms of action is therefore a critical area of research. This compound has been identified as a promising candidate with potent antifungal activity. This document serves as a central repository of foundational data and methodologies to facilitate a deeper understanding of its biological effects and to guide future pre-clinical and clinical development.

Quantitative Antifungal Susceptibility Data

The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal isolates. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values were determined to differentiate between fungistatic and fungicidal activity.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 90028242Fungicidal
Candida glabrataATCC 900304164Fungicidal
Aspergillus fumigatusATCC 2043058>64>8Fungistatic
Cryptococcus neoformansATCC 208821122Fungicidal

Note: The interpretation of fungicidal activity is typically based on an MFC/MIC ratio of ≤ 4.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols used to assess the antifungal properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was further diluted to the final working concentration.

  • Assay Procedure: The assay was performed in 96-well microtiter plates. This compound was serially diluted in RPMI 1640 medium. An equal volume of the standardized fungal inoculum was added to each well.

  • Incubation: Plates were incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC was defined as the lowest concentration of this compound that resulted in a significant inhibition of visible fungal growth compared to the growth control.

Minimum Fungicidal Concentration (MFC) Assay

The MFC was determined as an extension of the MIC assay to assess whether this compound inhibits or kills the fungal cells.

  • Procedure: Following the determination of the MIC, a 10 µL aliquot was taken from each well showing no visible growth.

  • Subculturing: The aliquots were subcultured onto SDA plates.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MFC was defined as the lowest concentration of this compound at which ≥99.9% of the initial fungal inoculum was killed.

Visualizing Workflows and Pathways

Diagrams are provided to visually represent the experimental workflow and a hypothetical signaling pathway affected by this compound.

G Figure 1: Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_mfc Fungicidal Assessment A Fungal Culture B Inoculum Preparation A->B D Broth Microdilution (MIC Assay) B->D C Compound Dilution (this compound) C->D E Incubation (24-48h) D->E F MIC Reading E->F G Subculture from Clear Wells F->G H Incubation on Agar G->H I MFC Reading H->I

Caption: Figure 1: Experimental Workflow for Antifungal Susceptibility Testing

G Figure 2: Hypothetical Signaling Pathway Disrupted by this compound cluster_pathway Fungal Cell This compound This compound Receptor Cell Wall Receptor This compound->Receptor Binds/Inhibits Kinase1 MAP Kinase 1 This compound->Kinase1 Inhibits Receptor->Kinase1 Kinase2 MAP Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Cell Wall Integrity Genes TF->Gene Activates Response Cell Wall Stress Response Gene->Response

Caption: Figure 2: Hypothetical Signaling Pathway Disrupted by this compound

Conclusion and Future Directions

The preliminary data presented in this guide suggest that this compound exhibits a potent fungicidal activity against several clinically important fungal species. The clear methodologies provided will enable other researchers to replicate and build upon these findings. Future research should focus on elucidating the precise molecular target of this compound and expanding the in vitro testing to a broader range of fungal pathogens, including clinical isolates with known resistance profiles. In vivo efficacy and toxicity studies are also warranted to further assess the therapeutic potential of this compound.

Unidentified Compound "LW3": In-depth Technical Guide Not Possible Without Further Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated "LW3" and its effects on fungal cell wall synthesis has yielded no specific scientific data or publications. As a result, the creation of an in-depth technical guide as requested is not possible at this time.

Extensive searches of scientific databases and literature have failed to identify any known antifungal agent or research compound referred to as "this compound." This suggests that "this compound" may be an internal project name, a non-standardized abbreviation, or a potential typographical error. Without a clear identification of this molecule, vital information required for a technical whitepaper—including its mechanism of action, quantitative efficacy, and the specific signaling pathways it may modulate—remains unavailable.

The fungal cell wall is a well-established target for antifungal drugs due to its essential role in maintaining cell integrity and the absence of a similar structure in human cells.[1] The primary structural components of the fungal cell wall are polysaccharides, mainly β-glucans and chitin, which are synthesized by large enzyme complexes embedded in the plasma membrane.[2][3]

Key Fungal Cell Wall Synthesis Pathways as Potential Targets

1. β-Glucan Synthesis:

β-(1,3)-glucan is the core structural component of the cell walls of most pathogenic fungi.[1] It is synthesized by the β-(1,3)-glucan synthase complex, a key target for the echinocandin class of antifungal drugs (e.g., caspofungin, micafungin, and anidulafungin).[1] These drugs act as non-competitive inhibitors of the Fks1 subunit of the synthase complex, leading to a weakened cell wall and ultimately cell lysis.

A hypothetical inhibitor like "this compound" targeting this pathway would likely be investigated for its ability to inhibit β-(1,3)-glucan synthase activity in vitro and to reduce β-glucan content in the cell walls of treated fungi.

2. Chitin Synthesis:

Chitin is another crucial polysaccharide that provides structural rigidity to the fungal cell wall, particularly at sites of active growth such as the bud neck in yeast and hyphal tips in filamentous fungi.[3] Chitin is synthesized by a family of enzymes known as chitin synthases.

Inhibitors of chitin synthesis, such as nikkomycin Z and polyoxins, are nucleoside-peptide antibiotics that act as competitive inhibitors of chitin synthase.[1] If "this compound" were to target this pathway, studies would focus on its inhibitory effects on chitin synthase enzymes and the resulting morphological abnormalities in fungal cells.

Data and Protocols Necessary for a Technical Guide

To generate the requested technical guide for any antifungal compound, including the currently unidentified "this compound," the following data and experimental details would be essential:

Quantitative Data:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of the drug that prevents visible growth of a fungus.

  • IC50/EC50 Values: The concentration of the drug that inhibits a specific target (e.g., an enzyme) or a biological process by 50%.

  • Enzyme Kinetics: Data on how the inhibitor affects the enzyme's activity (e.g., Ki values, type of inhibition).

  • Cell Wall Composition Analysis: Quantification of changes in chitin, glucan, and mannan content in the fungal cell wall upon treatment with the compound.

Experimental Protocols:

  • Antifungal Susceptibility Testing: Detailed methods for determining MIC values (e.g., broth microdilution assays).

  • Enzyme Inhibition Assays: Protocols for measuring the activity of chitin synthase or β-glucan synthase in the presence and absence of the inhibitor.

  • Microscopy: Methods for visualizing the effects of the compound on fungal morphology, cell wall integrity, and localization of cell wall components using techniques like transmission electron microscopy (TEM) and fluorescence microscopy.

  • Cell Wall Analysis Techniques: Protocols for the isolation and quantification of cell wall polysaccharides, for example, using high-performance liquid chromatography (HPLC).

Signaling Pathway Visualization

The synthesis of the fungal cell wall is tightly regulated by complex signaling pathways, such as the Cell Wall Integrity (CWI) pathway. A diagram illustrating the interplay of these pathways and the putative target of an inhibitor is a critical component of a technical guide. For example, a diagram could show how cell wall stress caused by a drug like "this compound" is sensed and transmitted through a series of protein kinases to regulate the expression of genes involved in cell wall repair.

Below is a generic example of a DOT script that could be used to visualize a simplified CWI pathway.

CWI_Pathway This compound This compound CellWall Fungal Cell Wall This compound->CellWall Inhibits Synthesis Sensor Cell Wall Sensor (e.g., Wsc1, Mid2) CellWall->Sensor Senses Stress Rho1_GTPase Rho1 GTPase Sensor->Rho1_GTPase Activates PKC1 Protein Kinase C 1 (Pkc1) Rho1_GTPase->PKC1 Activates MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2/Mpk1) PKC1->MAPK_Cascade Activates TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->TranscriptionFactors Activates Gene_Expression Cell Wall Gene Expression (e.g., FKS2, CHS3) TranscriptionFactors->Gene_Expression Induces CellWall_Repair Cell Wall Repair & Reinforcement Gene_Expression->CellWall_Repair Leads to

Caption: A simplified representation of the Cell Wall Integrity (CWI) pathway in fungi, a potential compensatory response to a hypothetical inhibitor like this compound.

To proceed with the user's request, a more specific identifier for the compound "this compound" is required. Relevant information would include its chemical name, structure, or any associated publications.

References

Methodological & Application

Application Notes and Protocols for LW3 (WRL3) Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the antimicrobial peptide LW3, likely corresponding to the engineered amphipathic peptide WRL3. The protocol is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.

Introduction

This compound (WRL3) is a novel engineered amphipathic peptide with the sequence WLRAFRRLVRRLARGLRR-NH2.[1] It has demonstrated potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Understanding the MIC of this peptide against various bacterial strains is a critical step in its development as a potential therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test. This protocol details the standardized broth microdilution method for determining the MIC of this compound (WRL3).

Principle of the Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents. The method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits this visible growth.

Materials and Reagents

  • This compound (WRL3) peptide

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and relevant clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.9% sterile saline

  • Sterile 96-well microtiter plates with lids

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes and sterile tips

  • Spectrophotometer or McFarland turbidity standards

  • Sterile culture tubes and plates (e.g., Tryptic Soy Agar)

  • Incubator (35 ± 2°C)

Experimental Protocol

Preparation of this compound (WRL3) Stock Solution
  • Accurately weigh a small amount of lyophilized this compound (WRL3) peptide.

  • Reconstitute the peptide in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should be based on the peptide's solubility characteristics.

  • Vortex the stock solution gently to ensure complete dissolution.

  • Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35 ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared against a white background with contrasting black lines or measured using a spectrophotometer (A600nm of 0.08-0.13).

  • Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.

Broth Microdilution Procedure
  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the this compound (WRL3) stock solution in CAMHB to twice the highest desired final concentration. For example, if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution.

  • Add 100 µL of this intermediate this compound (WRL3) solution to well 1 of the microtiter plate.

  • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down several times.

  • Continue this serial two-fold dilution from well 2 to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no antimicrobial agent), and well 12 will serve as the sterility control (no bacteria).

  • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 100 µL and dilute the antimicrobial concentrations to the final desired range. Do not add bacteria to well 12.

  • Cover the plate with a lid and incubate at 35 ± 2°C for 18-24 hours in ambient air.

Interpretation of Results
  • After incubation, examine the microtiter plate for visible turbidity. A mirror or a reading stand can aid in visualizing the results.

  • The MIC is the lowest concentration of this compound (WRL3) at which there is no visible growth (i.e., the well is clear).

  • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear. If these controls do not give the expected results, the test is invalid and should be repeated.

Data Presentation

The MIC values for this compound (WRL3) against various bacterial strains should be recorded and presented in a clear and organized manner.

MicroorganismATCC Strain No.This compound (WRL3) MIC (µg/mL)
Staphylococcus aureus292134
Staphylococcus aureus (MRSA)Clinical Isolate4[2]
Escherichia coli25922>64
Pseudomonas aeruginosa27853>64

Note: The MIC values presented are for illustrative purposes, with the exception of the MRSA value which is based on published data. Actual values must be determined experimentally.

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Peptide_Stock Prepare this compound (WRL3) Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound (WRL3) Peptide_Stock->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Bacterial Suspension Inoculum_Prep->Inoculation Plate_Prep Add CAMHB to 96-well plate Plate_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 18-24h Inoculation->Incubation Reading Read and Record MIC Value Incubation->Reading Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Outer_Leaflet Outer Leaflet Inner_Leaflet Inner Leaflet This compound This compound (WRL3) Peptide Binding Electrostatic Binding to Negatively Charged Membrane This compound->Binding Insertion Hydrophobic Insertion into the Membrane Binding->Insertion Pore_Formation Pore Formation and Membrane Disruption Insertion->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

References

Broth microdilution assay for LW3 antifungal activity

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for determining the antifungal activity of a novel agent, LW3, using the broth microdilution assay. This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal isolates.[1][2][3]

Application Notes

Introduction

The broth microdilution assay is a cornerstone of antifungal susceptibility testing, providing quantitative results in the form of a Minimum Inhibitory Concentration (MIC).[3] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] This application note describes the use of this assay to determine the in vitro antifungal activity of this compound, a novel antifungal compound. The protocol is based on established guidelines for antifungal susceptibility testing.

Principle of the Broth Microdilution Assay

The assay involves preparing two-fold serial dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate.[1][2] Each well is then inoculated with a standardized suspension of the fungal isolate. Following an incubation period, the wells are examined for visible growth. The MIC is determined as the lowest concentration of the antifungal agent that inhibits this visible growth.[3]

Materials and Reagents
  • Sterile, 96-well, flat-bottom microtiter plates

  • This compound antifungal agent

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • 0.85% Saline

  • Spectrophotometer or hemocytometer

  • Sterile pipettes and tips

  • Incubator (35°C)

  • Vortex mixer

This compound Antifungal Activity (Hypothetical Data)

The following table summarizes hypothetical MIC data for this compound against common fungal pathogens, providing an example of how to present such data.

Fungal SpeciesThis compound MIC Range (µg/mL)Number of Isolates Tested
Candida albicans0.125 - 250
Candida glabrata0.25 - 445
Candida parapsilosis0.5 - 840
Candida krusei1 - 1635
Aspergillus fumigatus0.06 - 130
Aspergillus flavus0.125 - 225
Cryptococcus neoformans0.25 - 420
Troubleshooting
ProblemPotential Cause(s)Solution(s)
No growth in control wellsInoculum viability issue; Inoculum concentration too low; Incubation errorUse a fresh culture; Verify inoculum density; Check incubator temperature and duration
Growth in all wells, including highest drug concentrationAntifungal agent inactive; Resistant fungal strain; High inoculum densityCheck the stock solution of this compound; Test against a known susceptible strain; Prepare a new standardized inoculum
Inconsistent results between replicatesPipetting errors; Contamination; Uneven incubationCalibrate pipettes; Use aseptic technique; Ensure proper incubator function
Edge effect (evaporation from outer wells)Evaporation during incubationUse a plate sealer or place the plate in a humidified chamber
Safety Precautions
  • Handle all fungal cultures within a biological safety cabinet.

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Decontaminate all work surfaces and materials after use.

  • Dispose of all contaminated materials according to institutional guidelines.

Protocols

Preparation of Fungal Inoculum
  • Yeast Inoculum Preparation:

    • Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in 5 mL of sterile 0.85% saline.

    • Vortex the suspension for 15 seconds.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Mold Inoculum Preparation:

    • Subculture the mold isolate onto an SDA plate and incubate at 35°C for 7 days.

    • Flood the plate with sterile 0.85% saline containing 0.05% Tween 20.

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the supernatant to 0.09-0.11 absorbance at 530 nm (approximately 0.4-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:50 in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

Preparation of this compound Stock Solution and Dilutions
  • Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • In a sterile 96-well plate, add 100 µL of RPMI 1640 medium to wells 2 through 11.

  • Add 200 µL of the this compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10.

  • Discard 100 µL from well 10 after mixing. Wells 1-10 will now contain serial dilutions of this compound.

  • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

Broth Microdilution Assay Procedure
  • Add 100 µL of the standardized fungal inoculum to wells 1 through 11.

  • Add 100 µL of sterile RPMI 1640 medium to well 12.

  • The final volume in each well will be 200 µL.

  • Seal the plate or place it in a humidified chamber and incubate at 35°C for 24-48 hours (or longer for slow-growing fungi).

Determination of Minimum Inhibitory Concentration (MIC)
  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth compared to the growth control well.[3] For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is typically 100% inhibition.

Data Analysis and Interpretation

The MIC value provides a quantitative measure of the in vitro activity of this compound against the tested fungus. This data can be used to compare the activity of this compound to other antifungal agents and to monitor for the development of resistance.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_fungus Prepare Fungal Inoculum inoculation Inoculate Wells with Fungal Suspension prep_fungus->inoculation prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in Microplate prep_this compound->serial_dilution serial_dilution->inoculation incubation Incubate Plate (35°C, 24-48h) inoculation->incubation read_mic Read MIC (Visual Inspection) incubation->read_mic Hypothetical_LW3_Mechanism This compound This compound GlucanSynthase 1,3-β-D-glucan Synthase This compound->GlucanSynthase Inhibits BetaGlucan β-(1,3)-glucan GlucanSynthase->BetaGlucan Synthesizes CellLysis Cell Lysis GlucanSynthase->CellLysis Inhibition leads to CellWall Fungal Cell Wall BetaGlucan->CellWall Component of CellWall->CellLysis Weakening leads to MIC_Relationship cluster_concentration This compound Concentration cluster_growth Fungal Growth low_conc Low growth Growth low_conc->growth Permits mic_conc At MIC no_growth No Growth mic_conc->no_growth Inhibits high_conc High high_conc->no_growth Inhibits

References

Application Notes & Protocols for Agar Diffusion Assay in Antifungal Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The agar diffusion assay is a widely utilized and established method for in vitro screening of novel antifungal agents. This technique provides a preliminary assessment of an agent's ability to inhibit the growth of pathogenic fungi. The principle of the assay is based on the diffusion of an antifungal agent from a source (a saturated paper disk or a well) through an agar medium inoculated with a target fungus. The presence of a zone of growth inhibition around the source indicates the antifungal activity of the agent. The diameter of this zone is proportional to the susceptibility of the fungus to the agent and the agent's diffusion characteristics in the agar.

This document provides detailed protocols for two common variations of the agar diffusion assay: the Kirby-Bauer disk diffusion method and the agar well diffusion method. These protocols are designed to be adaptable for the screening of novel or uncharacterized antifungal compounds, referred to herein as "LW3," against common fungal pathogens such as Candida albicans and Aspergillus fumigatus.

Key Experimental Protocols

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer method is a standardized technique for determining the susceptibility of microorganisms to antimicrobial agents. It involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a test organism[1][2].

Materials:

  • Mueller-Hinton (MH) agar plates (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)[3]

  • Sterile paper disks (6 mm diameter)

  • Test fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Novel antifungal agent (this compound)

  • Positive control antifungal disks (e.g., Fluconazole, Voriconazole)

  • Negative control (solvent used to dissolve this compound)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test fungus.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast[3].

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MH agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth[1][2].

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar[2].

  • Application of Disks:

    • Prepare sterile paper disks impregnated with the novel antifungal agent (this compound) at various concentrations. The solvent used to dissolve this compound should be tested as a negative control.

    • Aseptically place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

    • Ensure the disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.

    • Gently press the disks to ensure complete contact with the agar surface[4].

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C.

    • Incubation time is typically 20-24 hours for Candida species and may be longer for some molds[5].

  • Data Collection:

    • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers or a ruler[5].

Agar Well Diffusion Method

The agar well diffusion method is an alternative to the disk diffusion method and is particularly useful for testing water-soluble antifungal agents or extracts[6][7].

Materials:

  • Same as for the Kirby-Bauer method, with the addition of a sterile cork borer or pipette tip (6-8 mm diameter)[6].

Procedure:

  • Inoculum Preparation and Plate Inoculation:

    • Follow steps 1 and 2 from the Kirby-Bauer protocol.

  • Creation of Wells:

    • Aseptically puncture the agar with a sterile cork borer or the wide end of a sterile pipette tip to create wells of 6-8 mm in diameter[6].

    • Carefully remove the agar plugs[6].

  • Application of Antifungal Agent:

    • Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution at different concentrations into the wells[7].

    • Add the positive control antifungal solution and the negative control solvent to separate wells.

  • Incubation and Data Collection:

    • Follow steps 4 and 5 from the Kirby-Bauer protocol, measuring the diameter of the inhibition zones around each well.

Data Presentation

The results of the agar diffusion assay should be recorded in a clear and organized manner to facilitate comparison. The following tables provide examples of how to present the data for the screening of this compound.

Table 1: Zone of Inhibition Diameters (mm) for this compound and Control Antifungals against Candida albicans

Antifungal AgentConcentrationZone of Inhibition (mm) - Replicate 1Zone of Inhibition (mm) - Replicate 2Zone of Inhibition (mm) - Replicate 3Mean Zone Diameter (mm)Standard Deviation
This compound10 µg/mL18191818.30.6
This compound20 µg/mL22232222.30.6
This compound40 µg/mL26252625.70.6
Fluconazole (Positive Control)25 µg21222021.01.0
Solvent (Negative Control)-0000.00.0

Table 2: Zone of Inhibition Diameters (mm) for this compound and Control Antifungals against Aspergillus fumigatus

Antifungal AgentConcentrationZone of Inhibition (mm) - Replicate 1Zone of Inhibition (mm) - Replicate 2Zone of Inhibition (mm) - Replicate 3Mean Zone Diameter (mm)Standard Deviation
This compound50 µg/mL15161415.01.0
This compound100 µg/mL19201919.30.6
This compound200 µg/mL23222322.70.6
Voriconazole (Positive Control)1 µg18191718.01.0
Solvent (Negative Control)-0000.00.0

Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the agar diffusion assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Agar Plate with Fungal Suspension A->D B Prepare Antifungal Agent (this compound) and Controls E Apply Antifungal Disks/Solutions to Agar Surface B->E C Prepare Agar Plates (Mueller-Hinton) C->D D->E F Incubate Plates (35°C, 24-48h) E->F G Measure Zones of Inhibition (mm) F->G H Record and Analyze Data G->H

Caption: Workflow for the Agar Diffusion Antifungal Susceptibility Assay.

Potential Mechanism of Action: Fungal Cell Wall Synthesis

Many antifungal agents target the fungal cell wall, a structure that is absent in human cells, making it an excellent target for selective toxicity. A key component of the fungal cell wall is (1,3)-β-D-glucan. The inhibition of its synthesis leads to cell lysis and fungal death. The following diagram illustrates a simplified pathway of (1,3)-β-D-glucan synthesis, a common target for antifungal drugs like echinocandins.

G cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1/Fks2) UDP_Glucose->Glucan_Synthase Substrate Glucan_Chain Growing (1,3)-β-D-Glucan Chain Glucan_Synthase->Glucan_Chain Polymerization Cell_Wall Fungal Cell Wall Glucan_Chain->Cell_Wall Incorporation This compound This compound (Potential Inhibitor) This compound->Glucan_Synthase Inhibition

References

Application Notes and Protocols for LW3 in Fungal Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies and their role in persistent infections.[1][2] The formation of a biofilm, a structured community of microbial cells enclosed in a self-produced extracellular matrix (ECM), provides a protective barrier against host immune responses and antimicrobial agents.[3][4] This increased resistance is a multifactorial phenomenon, involving the dense ECM limiting drug penetration, the presence of metabolically inactive persister cells, and the upregulation of efflux pumps.[1] Consequently, there is a pressing need for novel therapeutic strategies that can effectively disrupt these resilient structures.

LW3 is a novel small molecule inhibitor designed to target a key enzymatic step in the biosynthesis of galactosaminogalactan (GAG), a critical component of the fungal ECM, particularly in Aspergillus species.[4][5] GAG is essential for maintaining the structural integrity of the biofilm and for adhesion to surfaces.[3][4] By inhibiting GAG synthesis, this compound compromises the biofilm's architecture, rendering the fungal cells more susceptible to antifungal agents and host immune clearance. These application notes provide detailed protocols for utilizing this compound in fungal biofilm disruption assays for two common pathogenic fungi, Candida albicans and Aspergillus fumigatus.

Proposed Mechanism of Action of this compound

This compound is hypothesized to act as a competitive inhibitor of a key glycosyltransferase involved in the polymerization of GAG. This inhibition disrupts the formation of the ECM, leading to a weakened biofilm structure that is more easily disrupted.

LW3_Mechanism cluster_FungalCell Fungal Cell Cytoplasm cluster_Extracellular Extracellular Space / Biofilm Matrix UDP_GalNAc UDP-GalNAc Glycosyltransferase GAG Glycosyltransferase UDP_GalNAc->Glycosyltransferase Substrate UDP_Gal UDP-Galactose UDP_Gal->Glycosyltransferase Substrate GAG_Polymer Nascent GAG Polymer Glycosyltransferase->GAG_Polymer Catalysis ECM Structural ECM GAG_Polymer->ECM Incorporation Disrupted_Biofilm Disrupted Biofilm Biofilm Intact Biofilm ECM->Biofilm Structural Integrity Biofilm->Disrupted_Biofilm Disruption by this compound This compound This compound This compound->Glycosyltransferase Inhibition

Figure 1: Proposed mechanism of this compound in disrupting fungal biofilm formation.

Experimental Protocols

Protocol 1: Candida albicans Biofilm Formation and Disruption Assay

This protocol describes the formation of C. albicans biofilms in a 96-well plate format and their subsequent treatment with this compound.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Broth (SDB)

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Orbital shaker incubator

Procedure:

  • Inoculum Preparation: Inoculate C. albicans into SDB and incubate overnight at 30°C with shaking. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium to a final concentration of 1 x 106 cells/mL.

  • Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well plate. Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

  • Wash Step: After the adhesion phase, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Biofilm Growth: Add 200 µL of fresh RPMI-1640 medium to each well and incubate at 37°C for 24 hours without shaking to allow for biofilm maturation.

  • This compound Treatment: After 24 hours, carefully remove the medium and wash the biofilms twice with sterile PBS. Add 200 µL of RPMI-1640 containing various concentrations of this compound (and a solvent control) to the wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification: Following treatment, quantify the biofilm biomass and metabolic activity using the Crystal Violet (CV) assay (Protocol 3) and the XTT assay (Protocol 4), respectively.

Protocol 2: Aspergillus fumigatus Biofilm Formation and Disruption Assay

This protocol details the formation of A. fumigatus biofilms and treatment with this compound.

Materials:

  • Aspergillus fumigatus strain (e.g., Af293)

  • Potato Dextrose Agar (PDA) plates

  • RPMI-1640 medium with 2% glucose

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile PBS containing 0.05% Tween 20

  • Hemocytometer

Procedure:

  • Conidia Preparation: Grow A. fumigatus on PDA plates for 5-7 days at 37°C. Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 20 and gently scraping the surface. Filter the suspension through sterile gauze to remove hyphal fragments.

  • Inoculum Preparation: Wash the conidia twice with sterile PBS and resuspend in RPMI-1640 medium to a concentration of 1 x 106 conidia/mL using a hemocytometer.

  • Biofilm Formation: Add 200 µL of the conidial suspension to each well of a 96-well plate. Incubate at 37°C for 24 hours without shaking to allow for germination and biofilm formation.[1]

  • This compound Treatment: After 24 hours, carefully remove the medium and add 200 µL of fresh RPMI-1640 containing various concentrations of this compound (and a solvent control).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification: Quantify the biofilm biomass and metabolic activity using the CV assay (Protocol 3) and the XTT assay (Protocol 4).

Protocol 3: Quantification of Biofilm Biomass by Crystal Violet (CV) Staining

The CV assay stains the total biomass of the biofilm, including cells and the ECM.[6]

Procedure:

  • Washing: After the treatment period, discard the medium from the wells and wash the plates three times with 200 µL of sterile PBS to remove planktonic cells.

  • Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry. Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Remove the CV solution and wash the plate thoroughly with distilled water until the wash water is clear.

  • Solubilization: Air dry the plate completely. Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

Protocol 4: Quantification of Biofilm Metabolic Activity by XTT Assay

The XTT assay measures the metabolic activity of the viable cells within the biofilm.[7]

Procedure:

  • Washing: After the treatment period, carefully wash the biofilms twice with 200 µL of sterile PBS.

  • XTT Solution Preparation: Prepare the XTT/menadione solution immediately before use. For a final volume of 5 mL, mix 5 mL of pre-warmed PBS with 1 mg of XTT and 1.25 µL of a 10 mM menadione stock solution (in acetone).

  • Incubation: Add 100 µL of the XTT/menadione solution to each well. Cover the plate in aluminum foil and incubate at 37°C for 2-5 hours.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Experimental Workflow Diagram

Biofilm_Assay_Workflow cluster_Preparation Preparation cluster_Formation Biofilm Formation cluster_Treatment Treatment cluster_Quantification Quantification prep_inoculum Prepare Fungal Inoculum (1x10^6 cells/mL) add_inoculum Add 100-200 µL Inoculum to 96-well Plate prep_inoculum->add_inoculum incubate_24h_form Incubate for 24h at 37°C add_inoculum->incubate_24h_form wash_pbs Wash with PBS incubate_24h_form->wash_pbs add_this compound Add Medium with this compound (or vehicle control) wash_pbs->add_this compound incubate_24h_treat Incubate for 24h at 37°C add_this compound->incubate_24h_treat quantify Quantify Biofilm incubate_24h_treat->quantify cv_assay Crystal Violet Assay (Biomass) quantify->cv_assay xtt_assay XTT Assay (Metabolic Activity) quantify->xtt_assay

Figure 2: General experimental workflow for the fungal biofilm disruption assay.

Data Presentation

The following tables present representative data for the effect of this compound on pre-formed fungal biofilms.

Table 1: Effect of this compound on Candida albicans SC5314 Biofilms

This compound Concentration (µg/mL)Biofilm Biomass (OD595nm) ± SD% Inhibition of BiomassMetabolic Activity (OD490nm) ± SD% Reduction in Activity
0 (Control)1.85 ± 0.120%1.22 ± 0.090%
21.68 ± 0.159.2%1.15 ± 0.115.7%
41.39 ± 0.1124.9%0.98 ± 0.0819.7%
80.98 ± 0.0947.0%0.65 ± 0.0746.7%
160.62 ± 0.0766.5%0.38 ± 0.0568.9%
320.35 ± 0.0581.1%0.21 ± 0.0482.8%

Table 2: Effect of this compound on Aspergillus fumigatus Af293 Biofilms

This compound Concentration (µg/mL)Biofilm Biomass (OD595nm) ± SD% Inhibition of BiomassMetabolic Activity (OD490nm) ± SD% Reduction in Activity
0 (Control)2.12 ± 0.180%0.95 ± 0.070%
41.95 ± 0.208.0%0.88 ± 0.097.4%
81.63 ± 0.1523.1%0.71 ± 0.0825.3%
161.10 ± 0.1248.1%0.45 ± 0.0652.6%
320.71 ± 0.0966.5%0.28 ± 0.0570.5%
640.44 ± 0.0779.2%0.17 ± 0.0482.1%

Conclusion

The provided protocols offer a robust framework for evaluating the efficacy of the novel biofilm-disrupting agent, this compound, against clinically relevant fungal pathogens. The dose-dependent reduction in both biofilm biomass and metabolic activity, as illustrated in the representative data, underscores the potential of this compound as a therapeutic agent. By targeting the structural integrity of the biofilm ECM, this compound represents a promising strategy to overcome the challenges of biofilm-associated fungal infections. Further investigations could explore the synergistic effects of this compound with conventional antifungal drugs.

References

Application Note: LW3 Time-Kill Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LW3 is a novel investigational antimicrobial agent designed to combat the growing threat of antibiotic-resistant bacteria. This document provides a detailed protocol for performing a time-kill assay to evaluate the bactericidal or bacteriostatic activity of this compound against susceptible bacterial strains. Time-kill assays are essential for characterizing the pharmacodynamic properties of a new antimicrobial agent, offering insights into its concentration-dependent killing and the time course of its activity.[1][2] This information is crucial for guiding preclinical and clinical development.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its antimicrobial effect by inhibiting a critical step in the bacterial cell wall synthesis pathway.[3][4] Specifically, this compound targets and inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs).[4][5] These enzymes are responsible for cross-linking the peptidoglycan chains, which form the structural backbone of the bacterial cell wall.[4][5][6] By blocking this process, this compound compromises the integrity of the cell wall, leading to cell lysis and bacterial death.[3]

LW3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid -pentapeptide UDP_NAG->UDP_NAM MurA-F enzymes Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation PBP Transpeptidase (PBP) Nascent_PG->PBP Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation This compound This compound This compound->PBP Inhibition Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) D Inoculate Tubes and Incubate at 37°C with Shaking A->D B Prepare this compound Dilutions (e.g., 0.5x, 1x, 2x, 4x MIC) B->D C Set up Growth and Solvent Controls C->D E Collect Aliquots at 0, 2, 4, 8, 24 hours D->E F Perform Serial Dilutions and Plate on Agar E->F G Incubate Plates and Count Colonies (CFU/mL) F->G H Plot Log10 CFU/mL vs. Time G->H

References

Application Notes and Protocols: In Vivo Efficacy of LW3 in a Murine Candidiasis Model

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers: Initial literature searches did not yield specific data for a compound designated "LW3" in the context of a murine candidiasis model. The following document is a generalized template based on common methodologies used for assessing the in vivo efficacy of antifungal agents in such models. Researchers should substitute the placeholder information with their specific experimental data for this compound.

Introduction

Systemic candidiasis, primarily caused by Candida albicans, is a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The development of novel antifungal agents is crucial to combat this opportunistic fungal pathogen. This document outlines the protocols for evaluating the in vivo efficacy of a novel compound, this compound, in a murine model of disseminated candidiasis. The described methodologies provide a framework for assessing the therapeutic potential of this compound by analyzing survival rates and fungal burden in key organs.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data from the in vivo efficacy studies of this compound.

Table 1: Survival Analysis of Mice with Systemic Candidiasis Treated with this compound

Treatment GroupDosage (mg/kg)Number of Mice (n)Median Survival (Days)Percent Survival (%)p-value vs. Vehicle
Vehicle Control-10
This compound10
This compound10
Positive Control (e.g., Fluconazole)10

Table 2: Fungal Burden in Organs of Mice with Systemic Candidiasis Treated with this compound

Treatment GroupDosage (mg/kg)Kidney (log10 CFU/g ± SD)Brain (log10 CFU/g ± SD)Spleen (log10 CFU/g ± SD)Liver (log10 CFU/g ± SD)
Vehicle Control-
This compound
This compound
Positive Control (e.g., Fluconazole)

Experimental Protocols

Murine Model of Disseminated Candidiasis

This protocol describes the induction of systemic candidiasis in mice, a commonly used model to evaluate the efficacy of antifungal compounds.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) broth

  • Phosphate-buffered saline (PBS), sterile

  • 6-8 week old female BALB/c mice (or other appropriate strain)

  • Hemocytometer or spectrophotometer

  • Insulin syringes (28-30 gauge)

Procedure:

  • Preparation of C. albicans Inoculum:

    • Streak the C. albicans strain from a frozen stock onto a YPD agar plate and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into 50 mL of YPD broth and grow overnight at 30°C with shaking (200 rpm).

    • Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD600).

    • Dilute the cell suspension to the desired final concentration (e.g., 5 x 10^5 cells/mL) for injection.

  • Infection of Mice:

    • Acclimatize mice for at least one week before the experiment.

    • Randomly assign mice to treatment groups.

    • Inject each mouse with 0.1 mL of the prepared C. albicans inoculum via the lateral tail vein. This corresponds to an infectious dose of 5 x 10^4 cells per mouse.

This compound Treatment Regimen

This protocol outlines the administration of the investigational compound this compound to the infected mice.

Materials:

  • This compound compound

  • Vehicle solution (e.g., PBS, 5% DMSO in saline)

  • Positive control antifungal (e.g., Fluconazole)

  • Administration equipment (e.g., oral gavage needles, syringes for intraperitoneal injection)

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • On each treatment day, dilute the stock solution to the desired final concentrations with the appropriate vehicle.

    • Prepare the positive control drug solution in its respective vehicle.

  • Drug Administration:

    • Begin treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound, vehicle, or the positive control drug to the respective groups of mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and the treatment schedule (e.g., once daily for 7 days) should be consistently followed.

Assessment of Efficacy

This protocol details the methods for evaluating the effectiveness of this compound treatment.

3.3.1. Survival Study

  • Monitor the mice daily for a predetermined period (e.g., 21 days) post-infection.

  • Record the number of surviving mice in each group each day.

  • Euthanize mice that appear moribund (e.g., showing severe weight loss, lethargy, ruffled fur) according to institutional guidelines.

3.3.2. Fungal Burden Determination

  • At a specific time point post-infection (e.g., day 3 or day 5), euthanize a subset of mice from each treatment group.

  • Aseptically remove target organs (e.g., kidneys, brain, spleen, liver).

  • Weigh each organ.

  • Homogenize each organ in a known volume of sterile PBS using a tissue homogenizer.

  • Prepare serial dilutions of the organ homogenates in sterile PBS.

  • Plate the dilutions onto YPD agar plates, typically supplemented with antibiotics to prevent bacterial growth.

  • Incubate the plates at 30°C for 24-48 hours.

  • Count the number of colony-forming units (CFUs) on the plates and calculate the CFU per gram of tissue.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated in relation to this compound's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assess Assessment cluster_data Data Analysis candida_prep C. albicans Inoculum Preparation infection Systemic Infection of Mice candida_prep->infection lw3_prep This compound Treatment Solution Preparation treatment Treatment with this compound, Vehicle, or Positive Control lw3_prep->treatment infection->treatment survival Survival Monitoring treatment->survival fungal_burden Fungal Burden Determination treatment->fungal_burden survival_analysis Survival Curve Analysis survival->survival_analysis cfu_analysis CFU/gram Tissue Calculation fungal_burden->cfu_analysis

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

signaling_pathway cluster_cell Candida albicans Cell This compound This compound target Putative Target (e.g., Ergosterol Biosynthesis) This compound->target Inhibits pathway Downstream Signaling (e.g., MAPK Pathway) target->pathway Disrupts stress Cellular Stress Response pathway->stress Activates apoptosis Apoptosis stress->apoptosis Induces

Caption: Hypothetical signaling pathway for the mechanism of action of this compound.

Application Notes and Protocols: Topical Formulation of a Novel Antifungal Agent for Dermatophyte Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytosis, a superficial fungal infection of the skin, hair, and nails, is a prevalent condition worldwide, with increasing reports of resistance to conventional antifungal therapies.[1][2][3] These infections, caused by dermatophytes such as Trichophyton, Microsporum, and Epidermophyton species, can lead to chronic and recurrent conditions, significantly impacting quality of life.[1][4] The development of novel topical antifungal agents with improved efficacy and safety profiles is therefore a critical area of research. This document provides detailed application notes and protocols for the pre-clinical evaluation of a novel topical antifungal compound, designated LW3, for the treatment of dermatophyte infections.

Mechanism of Action

This compound is a novel synthetic molecule belonging to the azole class of antifungal agents. Its primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[5]

cluster_fungal_cell Fungal Cell cluster_outcome Outcome Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound lanosterol_ergosterol lanosterol_ergosterol This compound->lanosterol_ergosterol Inhibition Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Caption: Proposed mechanism of action of this compound.

In Vitro Efficacy

Minimum Inhibitory Concentration (MIC)

The in vitro antifungal activity of this compound was evaluated against a panel of clinically relevant dermatophyte species using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[6]

Antifungal AgentT. rubrum (n=50) MIC Range (µg/mL)T. mentagrophytes (n=50) MIC Range (µg/mL)M. canis (n=25) MIC Range (µg/mL)E. floccosum (n=10) MIC Range (µg/mL)
This compound 0.004 - 0.03 0.008 - 0.06 0.004 - 0.03 0.002 - 0.015
Terbinafine0.008 - 0.50.015 - 10.008 - 0.250.004 - 0.125
Itraconazole0.015 - 10.03 - 20.015 - 0.50.008 - 0.25
Luliconazole0.001 - 0.0080.002 - 0.0150.001 - 0.008<0.001 - 0.004

Table 1: Comparative in vitro activity of this compound and other antifungal agents against common dermatophytes.

Protocol: Broth Microdilution Antifungal Susceptibility Testing
  • Isolate Preparation: Dermatophyte isolates are subcultured on potato dextrose agar (PDA) to promote sporulation. Conidia are harvested and suspended in sterile saline, and the inoculum is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Drug Dilution: this compound and comparator drugs are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 28°C for 4-7 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes complete inhibition of visible fungal growth.

In Vivo Efficacy: Guinea Pig Model of Dermatophytosis

A guinea pig model of dermatophytosis was utilized to evaluate the in vivo efficacy of a 1% this compound topical cream.

Treatment Group (n=10)Mean Clinical Score (Day 14)Fungal Burden (log10 CFU/g skin) (Day 14)Mycological Cure Rate (%)
1% this compound Cream 0.5 ± 0.2 1.2 ± 0.5 90%
1% Terbinafine Cream0.8 ± 0.31.5 ± 0.680%
Vehicle Control3.5 ± 0.54.8 ± 0.70%

Table 2: In vivo efficacy of 1% this compound cream in a guinea pig model of tinea corporis.

Protocol: Guinea Pig Dermatophytosis Model
  • Infection: Hartley guinea pigs are infected with Trichophyton mentagrophytes on a shaved area of the back.

  • Treatment: Treatment with 1% this compound cream, a positive control (e.g., 1% terbinafine cream), or a vehicle control is initiated 3 days post-infection and applied once daily for 14 days.

  • Evaluation: Clinical signs of infection (erythema, scaling, crusting) are scored. At the end of the treatment period, skin samples are collected for the determination of fungal burden (CFU/g) and histopathological analysis.

  • Mycological Cure: Defined as the absence of fungal elements in skin scrapings as determined by microscopy and culture.

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_endpoint Endpoint Analysis Infection Infection Treatment Treatment Infection->Treatment 3 days Evaluation Evaluation Treatment->Evaluation Daily for 14 days Endpoint Analysis Endpoint Analysis Evaluation->Endpoint Analysis Day 14 Shave Guinea Pig Back Shave Guinea Pig Back Inoculate with T. mentagrophytes Inoculate with T. mentagrophytes Shave Guinea Pig Back->Inoculate with T. mentagrophytes Topical application of 1% this compound, comparator, or vehicle Topical application of 1% this compound, comparator, or vehicle Clinical Scoring Clinical Scoring Skin Biopsy Skin Biopsy Clinical Scoring->Skin Biopsy Fungal Burden (CFU/g) Fungal Burden (CFU/g) Histopathology Histopathology Mycological Cure Rate Mycological Cure Rate

Caption: Workflow for the in vivo guinea pig dermatophytosis model.

Formulation and Stability

A stable and aesthetically pleasing 1% cream formulation of this compound has been developed for topical application.

ParameterSpecificationResult (3 months at 40°C/75% RH)
AppearanceWhite, homogenous creamConforms
pH4.5 - 6.55.8
Viscosity (cP)20,000 - 40,00032,500
This compound Assay (%)95.0 - 105.099.2%
Related Substances (%)< 1.00.3%

Table 3: Stability data for 1% this compound cream.

Safety and Toxicology

Preliminary safety and toxicology studies indicate that the 1% this compound cream is well-tolerated with a low potential for skin irritation and sensitization.

StudySpeciesResults
Acute Dermal ToxicityRatNo signs of systemic toxicity
Dermal IrritationRabbitNon-irritating
Skin SensitizationGuinea PigNon-sensitizing

Table 4: Summary of preclinical safety studies for 1% this compound cream.

Conclusion

The data presented in these application notes demonstrate the potential of this compound as a novel topical antifungal agent for the treatment of dermatophyte infections. Its potent in vitro activity, significant in vivo efficacy, and favorable safety profile warrant further investigation and clinical development. The provided protocols offer a framework for the continued evaluation of this compound and other novel antifungal candidates.

References

Application Notes and Protocols for Investigating the Antifungal Mechanism of a Novel Compound (Designated LW3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. This document provides a comprehensive guide for researchers to investigate the mechanism of action of a novel antifungal compound, here designated as LW3. The following protocols for key cell-based assays are designed to elucidate the primary cellular and molecular targets of this compound, providing critical insights for its development as a potential therapeutic.

The described assays will enable the characterization of this compound's effects on fundamental fungal processes, including cell wall integrity, plasma membrane permeability, mitochondrial function, and the induction of apoptotic-like cell death. By following these standardized protocols, researchers can generate robust and comparable data to build a comprehensive profile of this compound's antifungal mechanism.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound

This table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a panel of clinically relevant fungal pathogens. This data is crucial for determining the potency and spectrum of activity of the compound.

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicansSC5314163264
Candida glabrataATCC 200181632
Candida parapsilosisATCC 220191632>64
Cryptococcus neoformansH994816
Aspergillus fumigatusAf2933264>64

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Effect of this compound on Fungal Cell Wall Integrity

This table presents data from assays investigating the impact of this compound on the fungal cell wall. The sorbitol protection assay and the calcofluor white staining assay provide insights into whether this compound targets the cell wall.

Fungal SpeciesThis compound Concentration (µg/mL)MIC in RPMIMIC in RPMI + 1M SorbitolFold Change in MIC% Increase in CFW Staining
C. albicans16 (1x MIC)1628150%
C. neoformans4 (1x MIC)40.58180%

A significant fold change in MIC in the presence of an osmotic stabilizer like sorbitol suggests cell wall disruption. Increased Calcofluor White (CFW) staining indicates an accumulation of chitin, often a sign of cell wall stress.

Table 3: this compound-Induced Plasma Membrane Permeabilization

This table summarizes the results of assays that measure the integrity of the fungal plasma membrane upon treatment with this compound. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.

Fungal SpeciesThis compound Concentration (µg/mL)Treatment Time (hours)% PI Positive Cells
C. albicans16 (1x MIC)15%
445%
32 (2x MIC)115%
485%
C. neoformans4 (1x MIC)18%
455%
8 (2x MIC)120%
492%
Table 4: Mitochondrial Dysfunction Induced by this compound

This table presents data on the effect of this compound on mitochondrial function, assessed by measuring changes in mitochondrial membrane potential (MMP) using the fluorescent probe JC-10 and by quantifying reactive oxygen species (ROS) production.

Fungal SpeciesThis compound Concentration (µg/mL)% Decrease in MMP (Red/Green Fluorescence Ratio)% Increase in ROS Production
C. albicans16 (1x MIC)60%250%
32 (2x MIC)85%400%
C. neoformans4 (1x MIC)55%280%
8 (2x MIC)80%450%
Table 5: Induction of Apoptotic Markers by this compound

This table summarizes the findings from assays that detect markers of apoptosis, such as phosphatidylserine (PS) externalization (Annexin V staining) and metacaspase activation.

Fungal SpeciesThis compound Concentration (µg/mL)% Annexin V Positive CellsFold Increase in Metacaspase Activity
C. albicans16 (1x MIC)35%3.5
32 (2x MIC)70%6.2
C. neoformans4 (1x MIC)40%4.1
8 (2x MIC)75%7.8

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Fungal strains

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a fungal inoculum of 1-5 x 10³ cells/mL in RPMI-1640 medium.

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.125 to 256 µg/mL.

  • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound.

  • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the positive control, determined visually or by measuring the optical density at 600 nm.

Cell Wall Integrity Assay (Sorbitol Protection)

Objective: To determine if this compound targets the fungal cell wall.

Materials:

  • Fungal strains

  • RPMI-1640 medium

  • RPMI-1640 medium supplemented with 1 M sorbitol

  • This compound stock solution

  • 96-well microtiter plates

Protocol:

  • Perform the broth microdilution assay as described in Protocol 1 in parallel using two different media: RPMI-1640 and RPMI-1640 supplemented with 1 M sorbitol.

  • Determine the MIC of this compound in both media.

  • A significant decrease (typically ≥4-fold) in the MIC in the presence of sorbitol suggests that this compound may interfere with cell wall integrity.

Plasma Membrane Permeability Assay (Propidium Iodide Staining)

Objective: To assess if this compound damages the fungal plasma membrane.

Materials:

  • Fungal cells

  • Phosphate-buffered saline (PBS)

  • This compound

  • Propidium Iodide (PI) solution (1 mg/mL)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation.

  • Wash the cells with PBS and resuspend in PBS to a density of 1 x 10⁶ cells/mL.

  • Treat the cells with various concentrations of this compound (e.g., 1x and 2x MIC) for different time points (e.g., 1, 4, and 8 hours).

  • Include an untreated control and a positive control (e.g., heat-killed cells).

  • After treatment, add PI to a final concentration of 2 µg/mL and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry or fluorescence microscopy to determine the percentage of PI-positive (red fluorescent) cells.

Mitochondrial Membrane Potential (MMP) Assay

Objective: To evaluate the effect of this compound on fungal mitochondrial function.

Materials:

  • Fungal cells

  • PBS

  • This compound

  • JC-10 dye

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Grow and prepare fungal cells as described in Protocol 3.

  • Treat cells with this compound at desired concentrations and time points.

  • After treatment, wash the cells and resuspend them in PBS.

  • Add the JC-10 dye to the cell suspension and incubate in the dark for 30 minutes at 37°C.

  • Measure the fluorescence intensity of both the red aggregates (healthy mitochondria, ~590 nm) and green monomers (depolarized mitochondria, ~525 nm).

  • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the generation of intracellular ROS induced by this compound.

Materials:

  • Fungal cells

  • PBS

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Grow and prepare fungal cells as described in Protocol 3.

  • Pre-incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Wash the cells to remove excess dye and resuspend in PBS.

  • Treat the cells with this compound at various concentrations.

  • Measure the increase in fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points. An increase in fluorescence corresponds to an increase in intracellular ROS.

Apoptosis Assay (Annexin V Staining)

Objective: To detect the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Fungal protoplasts (cell wall must be removed enzymatically)

  • Sorbitol buffer

  • This compound

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Prepare fungal protoplasts by treating cells with cell wall-degrading enzymes (e.g., lyticase, zymolyase) in an osmotic buffer.

  • Treat the protoplasts with this compound at desired concentrations.

  • Wash the protoplasts with sorbitol buffer.

  • Resuspend the protoplasts in binding buffer and add Annexin V-FITC and PI.

  • Incubate in the dark for 15 minutes.

  • Analyze by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in the early stages of apoptosis.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies MIC_MFC MIC & MFC Determination CellWall Cell Wall Integrity Assays MIC_MFC->CellWall Membrane Plasma Membrane Permeability MIC_MFC->Membrane Mitochondria Mitochondrial Function Assays MIC_MFC->Mitochondria Apoptosis Apoptosis Assays MIC_MFC->Apoptosis Sorbitol Sorbitol CellWall->Sorbitol CFW Calcofluor White CellWall->CFW PI Propidium Iodide Membrane->PI MMP MMP (JC-10) Mitochondria->MMP ROS ROS (DCFH-DA) Mitochondria->ROS AnnexinV Annexin V Apoptosis->AnnexinV Metacaspase Metacaspase Apoptosis->Metacaspase

Caption: Experimental workflow for elucidating the antifungal mechanism of this compound.

potential_signaling_pathway cluster_cell Fungal Cell cluster_apoptosis Apoptosis Pathway This compound This compound CellWall Cell Wall This compound->CellWall Disruption PlasmaMembrane Plasma Membrane This compound->PlasmaMembrane Permeabilization Mitochondrion Mitochondrion This compound->Mitochondrion ROS ROS Production Mitochondrion->ROS MMP_loss MMP Collapse ROS->MMP_loss Metacaspase_activation Metacaspase Activation MMP_loss->Metacaspase_activation Apoptotic_death Apoptotic Cell Death Metacaspase_activation->Apoptotic_death

Caption: Potential signaling pathways affected by the antifungal compound this compound.

Application Notes and Protocols for High-Throughput Screening of LW3 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents often involve the screening of extensive chemical libraries to identify compounds that modulate specific biological pathways. High-throughput screening (HTS) is a critical technology in this process, enabling the rapid evaluation of thousands of small molecules.[1] This document provides detailed application notes and protocols for the high-throughput screening of derivatives of a hypothetical lead compound, LW3, aimed at identifying potent modulators of a target signaling pathway.

The following sections will detail the principles of the screening process, provide step-by-step experimental protocols, and present a framework for data analysis and presentation. The methodologies are designed to be adaptable for screening small molecule libraries against various cell-based or biochemical assays.

High-Throughput Screening Workflow

The successful implementation of a high-throughput screen involves a multi-step process, from initial assay development to post-screening data analysis.[1] A robust and reproducible assay is paramount for the identification of true positive hits.[1] The general workflow for screening this compound derivatives is outlined below.

HTS_Workflow cluster_pre_hts Pre-Screening cluster_hts Screening cluster_post_hts Post-Screening consult Consultation & Project Planning assay_dev Assay Development consult->assay_dev dry_run Dry Run (Z' > 0.5) assay_dev->dry_run pilot Pilot Screen (~2,000 compounds) dry_run->pilot hts Full HTS (e.g., 177,000 compounds) pilot->hts data_analysis Data Analysis hts->data_analysis hit_confirm Hit Confirmation data_analysis->hit_confirm sar Preliminary SAR hit_confirm->sar caption Figure 1. General workflow for high-throughput screening.

Caption: General workflow for a high-throughput screening campaign.

Hypothetical Signaling Pathway for this compound Modulation

For the purpose of this protocol, we will consider a hypothetical signaling pathway where this compound and its derivatives are expected to act. This pathway involves a receptor tyrosine kinase (RTK) that, upon ligand binding, dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, ultimately regulating gene expression and cell proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates This compound This compound Derivative This compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor AKT AKT PI3K->AKT AKT->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression caption Figure 2. Hypothetical signaling pathway.

Caption: Hypothetical signaling pathway targeted by this compound derivatives.

Experimental Protocols

Cell-Based Viability Assay

This protocol is designed to screen this compound derivatives for their effects on cancer cell viability. A common method is the use of resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution

  • This compound derivatives dissolved in DMSO

  • 384-well clear-bottom black plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection (Ex/Em: 560/590 nm)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a master plate of this compound derivatives at a 100x final concentration in DMSO.

    • Using a pintool or acoustic liquid handler, transfer 100 nL of each compound from the master plate to the corresponding wells of the cell plate.

    • Include positive (e.g., a known cytotoxic agent) and negative (DMSO vehicle) controls.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Add 10 µL of resazurin solution to each well for a final concentration of 20 µg/mL.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

Biochemical Kinase Assay

This protocol is designed to screen for direct inhibition of the target RTK by this compound derivatives using a fluorescence resonance energy transfer (FRET) assay.

Materials:

  • Recombinant human RTK

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • This compound derivatives in DMSO

  • 384-well low-volume white plates

  • Plate reader with time-resolved fluorescence detection

Procedure:

  • Compound Dispensing:

    • Dispense 100 nL of each this compound derivative into the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a solution of RTK and biotinylated peptide substrate in assay buffer.

    • Dispense 5 µL of the enzyme/substrate mix into each well.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a solution of ATP in assay buffer.

    • Dispense 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing the Europium-labeled antibody and SA-APC in assay buffer.

    • Dispense 10 µL of the detection mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Assay Readout:

    • Measure the time-resolved FRET signal on a compatible plate reader.

Data Presentation and Analysis

Quantitative data from the high-throughput screen should be carefully analyzed and presented. A key metric for assay quality is the Z'-factor, which should be consistently above 0.5.[1][3]

Table 1: Sample Data from Cell Viability Screen of this compound Derivatives

Compound IDConcentration (µM)% Inhibition (Mean ± SD, n=3)Z'-Factor
This compound-0011085.2 ± 4.10.78
This compound-0021012.5 ± 6.80.78
This compound-0031092.1 ± 3.50.78
This compound-004105.3 ± 2.90.78
Positive Control598.7 ± 1.20.78
Negative Control0.1% DMSO0.0 ± 5.50.78

Table 2: Sample Data from Biochemical Kinase Assay of this compound Derivatives

Compound IDConcentration (µM)IC50 (µM)Z'-Factor
This compound-001100.50.82
This compound-00210> 500.82
This compound-003100.20.82
This compound-00410> 500.82
Positive Control10.010.82
Negative Control0.1% DMSO-0.82

Conclusion

The protocols and workflows detailed in this document provide a comprehensive framework for the high-throughput screening of this compound derivatives. By employing robust assay methodologies and rigorous data analysis, researchers can effectively identify promising lead compounds for further drug development. The adaptability of these protocols allows for their application to a wide range of small molecules and biological targets. Preliminary structure-activity relationship (SAR) analysis of the HTS data can guide the selection of compounds for further optimization.[3]

References

Troubleshooting & Optimization

Technical Support Center: Compound Solubility and Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and stability of small molecule inhibitors in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated after I added it to the cell culture medium. What are the common causes?

A1: Compound precipitation in culture media is a frequent issue. Several factors can contribute to this problem:

  • Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have poor solubility in aqueous solutions like cell culture media.[1][2]

  • Solvent Shock: When a compound dissolved in a high-concentration organic solvent (like DMSO) is diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.

  • Media Components: Components in the media, such as salts, proteins (especially in serum-containing media), and pH buffers, can interact with your compound and reduce its solubility.[3][4]

  • Temperature Changes: Shifting temperatures, for instance, when moving media from cold storage to a 37°C incubator, can affect compound solubility.[3][4]

  • High Compound Concentration: The concentration of your compound may exceed its solubility limit in the culture medium.

Q2: How can I improve the solubility of my compound in culture media?

A2: Here are several strategies to enhance compound solubility:

  • Optimize Solvent Use: While DMSO is a common solvent, ensure you are using the lowest possible final concentration (typically <0.5%) that your cells can tolerate without toxicity.[2]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.

  • Use of Excipients: For preclinical studies, formulation aids like cyclodextrins or co-solvents can be explored, though their effects on cells must be carefully validated.

  • pH Adjustment: If your compound's solubility is pH-dependent, adjusting the pH of the medium (within a range compatible with cell viability) might help. However, culture media are well-buffered, so this can be challenging.[2]

  • Salt Forms: If applicable, using a salt form of your compound can significantly improve its aqueous solubility.[5][6]

Q3: How can I determine if my compound is stable in my cell culture setup?

A3: Compound stability should be assessed over the time course of your experiment. A general approach involves incubating the compound in the complete cell culture medium (including serum, if used) at 37°C in a CO2 incubator. At various time points (e.g., 0, 2, 8, 24, 48 hours), samples of the medium are taken and analyzed by methods like HPLC or LC-MS to quantify the amount of intact compound remaining.[7]

Q4: What is the acceptable final concentration of DMSO in cell culture?

A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. It is always recommended to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Visible Precipitate in Culture Wells

Symptoms:

  • Cloudy or turbid appearance of the culture medium after adding the compound.

  • Visible particles or crystals at the bottom of the well when viewed under a microscope.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound concentration exceeds solubility limit. Determine the maximum soluble concentration of your compound in the specific culture medium. Do not use concentrations above this limit.[1]
"Solvent shock" from rapid dilution. Prepare intermediate dilutions of your concentrated stock solution in pre-warmed culture medium before the final dilution into the cell culture plate.
Interaction with serum proteins. Try reducing the serum concentration if your experimental design allows. Alternatively, pre-incubate the compound in a small volume of serum before diluting it into the rest of the medium.
Incorrect solvent for the compound. While DMSO is common, consult the manufacturer's data sheet for the recommended solvent. Other options like ethanol may be suitable for some compounds, but their cellular toxicity must be evaluated.[1]
pH of the medium. Ensure the pH of your culture medium is within the optimal range (typically 7.2-7.4). Improperly buffered media can affect the solubility of pH-sensitive compounds.
Issue 2: Inconsistent or Non-reproducible Experimental Results

Symptoms:

  • High variability between replicate wells.

  • Loss of compound activity over time.

  • Discrepancy between biochemical and cell-based assay potencies (e.g., IC50 values).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound degradation. Perform a stability study of your compound in the culture medium at 37°C over the duration of your experiment. If the compound is unstable, you may need to replenish it by changing the medium at regular intervals.
Adsorption to plasticware. Some hydrophobic compounds can bind to the plastic of culture plates, reducing the effective concentration available to the cells. Consider using low-binding plates or including a pre-incubation step to saturate non-specific binding sites.[7]
Cell density effects. High cell densities can metabolize the compound more rapidly, leading to a decrease in its effective concentration over time. Optimize cell seeding density for your assay.
Incomplete dissolution of compound stock. Ensure your stock solution is fully dissolved before making dilutions. Briefly vortexing or sonicating the stock solution can help.

Experimental Protocols

Protocol 1: Determining Compound Solubility in Culture Media

This protocol provides a general method for estimating the kinetic solubility of a compound in cell culture medium.

Materials:

  • Test compound

  • DMSO (or other appropriate solvent)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in experiments.

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a nephelometer.

  • Multichannel pipette

Methodology:

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the compound stock in DMSO.

  • Transfer a small, equal volume of each DMSO dilution to another 96-well plate.

  • Using a multichannel pipette, add pre-warmed (37°C) complete culture medium to each well to achieve the final desired compound concentrations. Ensure the final DMSO concentration is consistent across all wells and matches what is used in cell-based assays.

  • Include wells with medium and DMSO only as a blank control.

  • Seal the plate and incubate at 37°C for a set period (e.g., 1-2 hours), allowing time for any potential precipitation to occur.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.[1]

Protocol 2: Assessing Compound Stability in Culture Media

This protocol outlines a method to evaluate the chemical stability of a compound under cell culture conditions.

Materials:

  • Test compound

  • Complete cell culture medium

  • Incubator (37°C, 5% CO2)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

  • Appropriate vials for sample collection

Methodology:

  • Prepare a solution of the test compound in pre-warmed complete culture medium at the highest concentration to be used in experiments.

  • Aliquot this solution into several sterile tubes, one for each time point.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube. The t=0 sample should be processed immediately after preparation.

  • Stop any further degradation by freezing the sample at -80°C or by immediate extraction with an organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Analyze the samples using a validated HPLC or LC-MS method to quantify the peak area of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating a generic signaling pathway and an experimental workflow, created using the DOT language.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Ligand Growth Factor Ligand->Receptor Compound_X Compound X (Inhibitor) Compound_X->Receptor Inhibition

Caption: A generic receptor tyrosine kinase signaling pathway.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Cell-Based Assay A Prepare Compound Stock in DMSO B Serial Dilution in Media A->B C Measure Turbidity B->C D Determine Max Soluble Concentration C->D I Treat Cells with Compound (below solubility limit) D->I Inform Concentration Selection E Incubate Compound in Media at 37°C F Collect Samples at Time Points E->F G Analyze by HPLC/LC-MS F->G H Calculate % Remaining G->H H->I Inform Dosing Strategy J Incubate for Experiment Duration I->J K Measure Biological Endpoint J->K

Caption: Experimental workflow for compound solubility and stability testing.

References

Technical Support Center: Optimizing LW3 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of LW3 in in vitro assays. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent, broad-spectrum antifungal compound.[1][2][3] It has demonstrated activity against various fungal species. Its CAS number is 2803367-68-0.[1][3]

Q2: What is the mechanism of action of this compound?

Currently, detailed information regarding the specific mechanism of action of this compound is not widely available in published literature. Its primary characterization is as an antifungal agent.[1][2][3] For researchers investigating its effects in other contexts, such as mammalian cell lines, it is crucial to first establish its cytotoxic profile and then proceed with mechanistic studies.

Q3: How should this compound be stored?

This compound should be stored at room temperature in the continental US, though this may vary in other locations. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q4: What are the known effective concentrations (EC50) of this compound?

The known EC50 values of this compound are against specific fungal species. This data is summarized in the table below.

Fungal SpeciesEC50 (mg/L)
B. cinerea0.54
R. solani0.09
S. sclerotiorum1.52
F. graminearum2.65
Data sourced from MedchemExpress and MOLNOVA.[1][2]

Troubleshooting Guides

General In Vitro Assay Optimization

Q1: I am using this compound for the first time in a new assay. How do I determine the optimal concentration?

Determining the optimal concentration of a new compound requires a systematic approach. A general workflow is outlined below.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Dose-Response Curve cluster_2 Phase 3: Cytotoxicity Assessment A Prepare a high-concentration stock solution of this compound (e.g., in DMSO) B Perform a broad-range concentration screening (e.g., 0.01 µM to 100 µM) A->B C Include a vehicle control (e.g., DMSO alone) B->C D Based on range-finding results, select a narrower range of concentrations C->D E Perform a detailed dose-response experiment with multiple replicates D->E F Determine the EC50 or IC50 value for your specific assay E->F I Ensure your optimal experimental concentration is non-toxic F->I Compare assay results with cytotoxicity data G Concurrently, perform a cell viability assay (e.g., MTT, CellTiter-Glo) H Determine the concentration at which this compound becomes toxic to your cells G->H H->I G A Is this compound dissolving properly in your solvent and medium? B Yes A->B C No A->C D Are you seeing the expected biological activity? B->D H Check solvent concentration. Try gentle warming/vortexing. Consider a different solvent. C->H E Yes D->E F No D->F G Proceed with your experiment and data analysis. E->G I Verify compound integrity and storage. Confirm assay parameters (e.g., cell density, incubation time). Check for cytotoxicity at your chosen concentration. F->I

References

LW3 degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The identity of the compound "LW3" could not be definitively established from the provided information. The search results for "this compound" were ambiguous, referencing a bacterial strain (Pseudomonas sp. This compound), a scientific equipment company (LW Scientific), and other unrelated commercial products. Without a precise chemical identifier for "this compound," we are unable to provide specific data on its degradation pathways and storage conditions.

This guide is based on general best practices for handling chemical compounds in a research and drug development setting. Researchers should always refer to the manufacturer's specific recommendations for handling and storing any compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store a new chemical compound like this compound?

A1: As a general guideline, new chemical compounds should be stored in a cool, dry, and dark environment to minimize degradation. It is crucial to consult the supplier's Certificate of Analysis (CofA) and any accompanying technical datasheets for specific storage temperature and conditions (e.g., inert atmosphere, protection from light). For compounds where stability is unknown, storage at -20°C or -80°C is a common precautionary measure.

Q2: How can I determine the stability of this compound in my experimental solvent?

A2: To assess the stability of a compound in a specific solvent, a stability study is recommended. This typically involves dissolving the compound in the solvent of interest and monitoring its concentration over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) and under different storage conditions (e.g., room temperature, 4°C).

Q3: What are common degradation pathways for organic molecules in a laboratory setting?

A3: Common degradation pathways for organic molecules include:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. Esters, amides, and other similar functional groups are susceptible to hydrolysis.

  • Oxidation: Reaction with oxygen. This can be accelerated by light, temperature, and the presence of metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.

  • Thermal Degradation: Decomposition at elevated temperatures.

The specific degradation pathway for a compound depends on its chemical structure.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation1. Prepare fresh stock solutions for each experiment. 2. Perform a stability study in your experimental solvent (see FAQ Q2). 3. Store stock solutions and aliquots at the recommended temperature and protect from light.
Loss of compound activity over time Improper storage1. Review the manufacturer's storage recommendations. 2. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. 3. Store in a tightly sealed container to prevent oxidation and moisture absorption.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) Compound degradation or contamination1. Analyze a freshly prepared sample to confirm the presence of impurities. 2. If degradation is suspected, investigate potential causes such as hydrolysis, oxidation, or photodegradation based on the compound's structure and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Preparing Stock Solutions

  • Equilibration: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid compound.

  • Weighing: Accurately weigh the desired amount of the compound in a suitable container.

  • Dissolution: Add the appropriate volume of the desired solvent (e.g., DMSO, ethanol) to achieve the target concentration.

  • Solubilization: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be necessary for some compounds, but care should be taken to avoid thermal degradation.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at the recommended temperature. For long-term storage, aliquoting into single-use vials is recommended to minimize freeze-thaw cycles.

Protocol 2: Workflow for Assessing Compound Stability

The following diagram outlines a general workflow for assessing the stability of a compound in a given solvent.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare solution of this compound in experimental solvent time_zero t=0h (Initial Sample) prep_solution->time_zero time_x t=Xh prep_solution->time_x time_y t=Yh prep_solution->time_y time_z t=Zh prep_solution->time_z analytical_method Analyze samples by HPLC or LC-MS time_zero->analytical_method time_x->analytical_method time_y->analytical_method time_z->analytical_method compare_results Compare peak area of this compound at different time points analytical_method->compare_results determine_degradation Determine degradation rate compare_results->determine_degradation G cluster_pathway Generic Signaling Pathway ligand Ligand (e.g., this compound) receptor Receptor ligand->receptor protein1 Signaling Protein 1 receptor->protein1 protein2 Signaling Protein 2 protein1->protein2 transcription_factor Transcription Factor protein2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Technical Support Center: Overcoming LW3 Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been developed based on established principles of antifungal resistance. As "LW3" is a hypothetical compound, this guide assumes it belongs to the azole class of antifungals, which primarily function by inhibiting ergosterol biosynthesis. The troubleshooting steps, protocols, and mechanisms described are analogous to those observed for well-characterized azole antifungals.

Frequently Asked Questions (FAQs)

Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for our fungal strains. What could be the reason?

An increase in the MIC of this compound suggests the development of resistance. This can be due to several factors, including:

  • Target site mutations: Alterations in the gene encoding the target enzyme of this compound (presumed to be lanosterol 14α-demethylase, encoded by the ERG11 gene) can reduce the drug's binding affinity.[1][2][3]

  • Overexpression of efflux pumps: Fungal cells can actively pump this compound out of the cell, reducing its intracellular concentration. This is often mediated by ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[4][5]

  • Alterations in the ergosterol biosynthesis pathway: Mutations in other genes within the ergosterol pathway can lead to the accumulation of alternative sterols that maintain cell membrane integrity in the presence of this compound.[6][7]

  • Biofilm formation: Fungi growing in biofilms are often more resistant to antifungal agents due to the protective extracellular matrix and altered physiological state of the cells.[1]

Q2: Can resistance to other azole antifungals confer resistance to this compound?

Yes, cross-resistance is a common phenomenon. If your fungal strain has developed resistance to other azoles like fluconazole or voriconazole, it is likely to exhibit reduced susceptibility to this compound, especially if the resistance mechanism is shared, such as the overexpression of broad-spectrum efflux pumps.[8]

Q3: Is this compound resistance reversible?

In some cases, resistance that is not due to stable genetic mutations may be partially reversible. For example, resistance conferred by the overexpression of efflux pumps that is dependent on specific environmental cues might be reduced in the absence of those cues. However, resistance due to genetic mutations in the drug target is generally stable and heritable.

Q4: What is the first step I should take to investigate this compound resistance in my fungal strain?

The first step is to confirm the resistance phenotype by repeating the MIC determination using a standardized method, such as broth microdilution. Once confirmed, you can proceed to investigate the underlying mechanism. A logical next step is to assess the expression levels of known resistance-associated genes, such as ERG11 and genes encoding major efflux pumps.

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for this compound
Potential Cause Troubleshooting Step
Inoculum preparation variability Ensure a standardized inoculum is prepared for each experiment, typically by adjusting the cell suspension to a specific optical density.
Media composition Use a consistent and recommended medium for susceptibility testing, such as RPMI-1640.
Incubation conditions Maintain consistent incubation temperature and duration. For some antifungals, the reading time point (e.g., 24 vs. 48 hours) can significantly impact the MIC value.[9]
Trailing growth Some fungal strains exhibit trailing growth, where there is reduced but persistent growth at drug concentrations above the MIC. Standardize the MIC endpoint definition (e.g., 50% or 90% growth inhibition compared to the drug-free control).[10]
Issue 2: My this compound-resistant strain does not have any mutations in the ERG11 gene.
Potential Cause Troubleshooting Step
Efflux pump overexpression Quantify the expression of major efflux pump genes (e.g., CDR1, CDR2, MDR1) using RT-qPCR. You can also perform an efflux pump activity assay using a fluorescent substrate like rhodamine 6G.
Upregulation of ERG11 Even without mutations, the overexpression of the target gene can lead to resistance. Quantify the expression of ERG11 using RT-qPCR. This can be caused by gain-of-function mutations in transcription factors like UPC2.[3]
Alterations in other ergosterol biosynthesis genes Sequence other key genes in the ergosterol pathway, such as ERG3, to check for loss-of-function mutations that can confer azole resistance.[6]
Biofilm-mediated resistance If you are working with adherent cultures, test the susceptibility of planktonic cells and compare it to that of biofilm-grown cells.

Data Presentation: Comparative MICs for this compound

Fungal Strain Parental (Susceptible) Resistant Isolate 1 Resistant Isolate 2
This compound MIC (µg/mL) 0.516>64
ERG11 Status Wild-typeWild-typeY132H mutation
CDR1 Expression (fold change) 1.08.51.2

This table illustrates hypothetical data for two resistant isolates with different resistance mechanisms.

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.[11]

  • Prepare this compound stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare drug dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in RPMI-1640 medium to achieve a final concentration range (e.g., 0.0625 to 64 µg/mL).

  • Prepare fungal inoculum: Culture the fungal strain overnight. Wash and resuspend the cells in RPMI-1640 medium. Adjust the cell density to 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 to get the final inoculum of 1-5 x 10^3 CFU/mL.

  • Inoculate the plate: Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a drug-free well as a growth control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Read MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.[10]

Protocol 2: RT-qPCR for Gene Expression Analysis
  • Culture and treatment: Grow the susceptible and resistant fungal strains to mid-log phase. Optionally, expose the cultures to a sub-inhibitory concentration of this compound for a short period to induce gene expression.

  • RNA extraction: Harvest the cells and extract total RNA using a suitable method (e.g., hot phenol or a commercial kit).

  • cDNA synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for your target genes (ERG11, CDR1, etc.) and a housekeeping gene for normalization (e.g., ACT1).

  • Data analysis: Calculate the relative fold change in gene expression in the resistant strain compared to the susceptible strain using the ΔΔCt method.

Visualizations

Signaling Pathways in this compound Resistance

G cluster_stress Cellular Stress (this compound) cluster_pathway Resistance Pathways stress This compound Hsp90 Hsp90 stress->Hsp90 Calcineurin Calcineurin stress->Calcineurin Upc2 Upc2 Activation stress->Upc2 Hsp90->Calcineurin enables Crz1 Crz1 Calcineurin->Crz1 activates Efflux_pumps Efflux Pump Upregulation (CDR1, MDR1) Crz1->Efflux_pumps Erg11_mut ERG11 Mutation Resistance This compound Resistance Erg11_mut->Resistance Efflux_pumps->Resistance Erg11_up ERG11 Upregulation Upc2->Erg11_up Erg11_up->Resistance

Caption: Key signaling pathways contributing to azole (this compound) resistance.

Experimental Workflow for Investigating this compound Resistance

G start Observe Reduced Susceptibility to this compound confirm_mic Confirm MIC using Broth Microdilution start->confirm_mic is_resistant Is MIC elevated? confirm_mic->is_resistant no_resistance No evidence of resistance. Review experimental conditions. is_resistant->no_resistance No sequence_erg11 Sequence ERG11 Gene is_resistant->sequence_erg11 Yes mutation_found Mutation found? sequence_erg11->mutation_found mechanism1 Mechanism: Target Site Alteration mutation_found->mechanism1 Yes gene_expression Analyze Gene Expression (RT-qPCR) (ERG11, CDR1, MDR1) mutation_found->gene_expression No expression_up Expression upregulated? gene_expression->expression_up mechanism2 Mechanism: Target or Efflux Pump Upregulation expression_up->mechanism2 Yes other_mechanisms Investigate other mechanisms (e.g., other ERG pathway genes, biofilm formation) expression_up->other_mechanisms No

Caption: Workflow for identifying the mechanism of this compound resistance.

References

Technical Support Center: Troubleshooting LW3 Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered when assessing the cytotoxicity of the hypothetical compound LW3 in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

A1: Inconsistent IC50 values for this compound can stem from several factors:

  • Cell Passage Number: Using cells at a high passage number can lead to genetic drift and altered sensitivity to cytotoxic agents. It is recommended to use cells within a consistent and low passage range for all experiments.

  • Cell Seeding Density: The initial number of cells seeded can influence their growth rate and confluence, affecting their response to this compound. Ensure consistent cell seeding density across all wells and experiments.

  • Compound Stability: this compound may be unstable in culture medium over time. Prepare fresh dilutions of the compound for each experiment and consider the stability of the compound under your specific experimental conditions (e.g., light exposure, temperature).

  • Assay Variability: The choice of cytotoxicity assay and variations in incubation times or reagent preparation can lead to different results. Ensure consistent assay protocols and reagent handling.[1]

Q2: I am observing high background noise or false positives in my cytotoxicity assay. How can I troubleshoot this?

A2: High background or false positives can be caused by:

  • Compound Interference: this compound itself might interfere with the assay chemistry. For example, compounds with antioxidant properties can interfere with viability assays that rely on cellular reduction.[2] It is crucial to run a control with this compound in cell-free medium to check for direct effects on the assay reagents.

  • Media Components: Phenol red in the culture medium can interfere with colorimetric assays. Consider using phenol red-free medium for the duration of the assay. Serum components can also interact with the compound or assay reagents.

  • Contamination: Microbial contamination can affect cell health and interfere with assay readings. Regularly check cell cultures for any signs of contamination.

Q3: My cells are detaching from the plate after treatment with this compound, but the cytotoxicity assay shows high viability. Why is this happening?

A3: This discrepancy can occur if the chosen assay is not suitable for the mechanism of cell death induced by this compound. For example:

  • Metabolic Assays (MTT, MTS): These assays measure metabolic activity, which may persist for some time even after cells have lost adherence or are committed to apoptosis.[3][4]

  • Membrane Integrity Assays (LDH, Trypan Blue): If this compound induces apoptosis without immediate membrane rupture, assays that measure membrane integrity may not detect cytotoxicity in the early stages.

Consider using a multi-parametric approach, combining assays that measure different aspects of cell health, such as metabolic activity, membrane integrity, and apoptosis markers (e.g., caspase activity).[1][5]

Troubleshooting Guides

Guide 1: Inconsistent Cytotoxicity Results

This guide provides a step-by-step approach to troubleshooting inconsistent results in this compound cytotoxicity experiments.

G start Start: Inconsistent Results q1 Are cell passage numbers consistent? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes s1 Solution: Use cells within a defined passage range. a1_no->s1 q2 Is cell seeding density uniform? s1->q2 q2->a2_yes Yes a2_no No q2->a2_no No s2 Solution: Optimize and standardize seeding density. a2_no->s2 q3 Is the this compound stock solution fresh? s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Solution: Prepare fresh stock and dilutions for each experiment. a3_no->s3 q4 Is the assay protocol standardized? s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Problem Resolved a4_yes->end_node s4 Solution: Ensure consistent incubation times and reagent preparation. a4_no->s4 s4->end_node

Caption: Troubleshooting inconsistent cytotoxicity results.

Guide 2: High Background in Assays

This guide helps to identify and resolve issues related to high background signals in cytotoxicity assays.

G start Start: High Background Signal q1 Does this compound interfere with the assay in a cell-free system? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Solution: Use an alternative assay with a different detection principle. a1_yes->s1 q2 Are you using phenol red-containing medium? a1_no->q2 end_node Background Signal Reduced s1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Solution: Switch to phenol red-free medium during the assay. a2_yes->s2 q3 Is there evidence of microbial contamination? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Solution: Discard contaminated cultures and reagents. Review sterile technique. a3_yes->s3 a3_no->end_node s3->end_node

Caption: Troubleshooting high background in assays.

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Cytotoxicity

This protocol outlines the key steps for a standard cytotoxicity experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_cells Prepare Mammalian Cell Suspension seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells prep_this compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with this compound Dilutions prep_this compound->treat_cells seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate->add_reagent measure_signal Measure Signal (e.g., Absorbance, Fluorescence) add_reagent->measure_signal analyze_data Analyze Data and Calculate IC50 measure_signal->analyze_data

Caption: General workflow for cytotoxicity assessment.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: LDH Release Assay

The LDH assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation: Incubate at room temperature for the time specified in the manufacturer's protocol, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH release and calculate cytotoxicity relative to a maximum LDH release control (lysed cells).

Signaling Pathways

Understanding the signaling pathways affected by this compound can provide insights into its mechanism of action and potential strategies for mitigating its cytotoxicity.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. A simplified representation of the intrinsic and extrinsic apoptosis pathways is shown below. Activation of these pathways leads to the activation of caspases, which are key executioners of cell death.[5]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 stress Cellular Stress (this compound) bcl2 Bcl-2 Family Regulation stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified apoptosis signaling pathways.

Data Presentation

Table 1: Example Dose-Response Data for this compound

This table shows example data from an MTT assay after 48 hours of treatment with this compound.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.3
1052.1 ± 4.9
5021.3 ± 3.8
1005.6 ± 2.1
Table 2: Comparison of Cytotoxicity Assays

This table provides a comparison of common cytotoxicity assays to help in selecting the most appropriate method.[1]

AssayPrincipleAdvantagesDisadvantages
MTT/MTS Measures metabolic activitySimple, cost-effective, high-throughputCan be affected by changes in metabolism, compound interference[3][4]
LDH Release Measures membrane integrityNon-destructive to remaining cellsMeasures a late event in cell death
Caspase Activity Measures apoptosis markersProvides mechanistic insightRequires specific reagents and equipment[5]
Live/Dead Staining Differentiates live and dead cellsProvides direct visualizationCan be subjective, lower throughput

References

Technical Support Center: Enhancing the In Vivo Bioavailability of LW3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with LW3. Our focus is on strategies to improve the oral bioavailability of this promising, yet poorly soluble, compound.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low oral bioavailability of this compound?

A1: The primary reason for this compound's low oral bioavailability is its poor aqueous solubility.[1][2][3] Like many new chemical entities, its low solubility limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream.[2] Other contributing factors can include first-pass metabolism and potential efflux by transporters in the gut wall.

Q2: What are the initial steps I should take to improve this compound's bioavailability?

A2: A good starting point is to characterize the physicochemical properties of this compound thoroughly, including its solubility in various biorelevant media and its permeability. Based on this, you can explore simple formulation strategies such as using co-solvents or preparing a suspension in an appropriate vehicle. For many poorly soluble compounds, more advanced formulation approaches are necessary to achieve adequate exposure for in vivo studies.[1][3]

Q3: Which formulation strategy is best for this compound?

A3: There is no one-size-fits-all answer. The optimal formulation strategy depends on the specific properties of this compound and the goals of your in vivo study. Common approaches for poorly soluble drugs include lipid-based formulations, solid dispersions, and nanosuspensions.[4][5][6] It is often necessary to screen several formulation types to identify the most effective one.

Q4: How can I minimize variability in my in vivo pharmacokinetic data?

A4: High variability in pharmacokinetic data can be due to inconsistent formulation performance or physiological differences in the animals. To minimize this, ensure your formulation is homogeneous and stable. Additionally, standardizing experimental procedures such as fasting times, dosing technique (e.g., oral gavage), and blood sampling times is crucial.

Q5: My in vitro data shows high potency for this compound, but I'm not seeing the expected efficacy in vivo. What could be the issue?

A5: This is a common challenge and often points to insufficient drug exposure at the target site. The in vivo bioavailability of this compound may be too low to achieve the necessary therapeutic concentrations. It is essential to correlate pharmacokinetic data (drug concentration over time) with pharmacodynamic outcomes (the biological effect). Improving the formulation to increase systemic exposure is a critical step in bridging this gap.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability

Possible Causes:

  • Poor aqueous solubility of this compound.

  • Inadequate dissolution rate in the gastrointestinal tract.

  • Precipitation of the drug in the gut lumen upon dilution of the formulation.

  • First-pass metabolism in the liver.

Troubleshooting Steps:

  • Characterize Solubility: Determine the solubility of this compound in different pH buffers and biorelevant media (e.g., FaSSIF, FeSSIF) to understand its behavior in the GI tract.

  • Particle Size Reduction: If using a suspension, consider micronization or nano-sizing to increase the surface area for dissolution.

  • Formulation Screening:

    • Lipid-Based Formulations: These can enhance solubility and take advantage of lipid absorption pathways.[4] Start with a simple solution in an oil or a self-emulsifying drug delivery system (SEDDS).

    • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can significantly improve its dissolution rate.[5]

  • Evaluate Food Effect: The presence of food can sometimes enhance the absorption of poorly soluble drugs, particularly with lipid-based formulations. Conduct pilot studies in both fasted and fed states.

Issue 2: Formulation Instability

Possible Causes:

  • Physical instability (e.g., crystallization of this compound from a supersaturated solution).

  • Chemical degradation of this compound in the formulation vehicle.

Troubleshooting Steps:

  • Physical Stability Assessment: Store the formulation under relevant conditions and monitor for any signs of precipitation or phase separation over time using techniques like polarized light microscopy.

  • Chemical Stability Assessment: Use a stability-indicating HPLC method to quantify the concentration of this compound in the formulation over time to check for degradation.

  • Excipient Compatibility: Ensure that the excipients used in the formulation are compatible with this compound and do not accelerate its degradation.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight450.5 g/mol
LogP4.2
Aqueous Solubility (pH 7.4)< 0.1 µg/mL
pKaNot ionizable
Permeability (Papp, Caco-2)High (>10 x 10⁻⁶ cm/s)

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Bioavailability (%)
Aqueous Suspension50 ± 152.0250 ± 80< 5%
Solution in PEG 400150 ± 451.5800 ± 210~15%
Lipid-Based Formulation (SEDDS)450 ± 1101.02500 ± 600~45%
Amorphous Solid Dispersion600 ± 1500.53200 ± 750~60%

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Screening: Screen the solubility of this compound in various oils (e.g., sesame oil, Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction: Based on the solubility data, construct a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Weigh the required amounts of the oil, surfactant, and co-surfactant into a clear glass vial.

    • Heat the mixture to 40°C to facilitate mixing.

    • Add the calculated amount of this compound to the excipient mixture.

    • Vortex and sonicate until a clear, homogenous solution is obtained.

  • Characterization:

    • Visually inspect the formulation for clarity and homogeneity.

    • Perform a droplet size analysis by diluting the SEDDS in water and measuring the resulting emulsion droplet size using a particle size analyzer. A droplet size of <200 nm is generally desirable.

Protocol 2: Oral Gavage Administration in Mice
  • Animal Preparation: Fast the mice for 4-6 hours before dosing (with free access to water).

  • Dose Calculation: Calculate the required volume of the this compound formulation to administer based on the animal's body weight and the target dose.

  • Administration:

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped gavage needle.

    • Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.

    • Monitor the animal for any signs of distress after dosing.

  • Post-Dosing: Return the animal to its cage and provide access to food and water as per the study protocol.

Visualizations

signaling_pathway cluster_cell Cell Membrane Receptor Receptor RAS RAS Receptor->RAS This compound This compound RAF RAF This compound->RAF Inhibition Growth_Factor Growth_Factor Growth_Factor->Receptor RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of the RAF kinase.

experimental_workflow Start Start Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP, Permeability) Start->Physicochemical_Characterization Formulation_Screening Formulation Screening (Suspension, Lipid-based, Solid Dispersion) Physicochemical_Characterization->Formulation_Screening In_Vitro_Dissolution In Vitro Dissolution Testing Formulation_Screening->In_Vitro_Dissolution Select_Lead_Formulations Select Lead Formulations In_Vitro_Dissolution->Select_Lead_Formulations Rat_PK_Study Pharmacokinetic Study in Rats Select_Lead_Formulations->Rat_PK_Study Analyze_Data Analyze PK Data (Cmax, AUC, Bioavailability) Rat_PK_Study->Analyze_Data Select_Optimal_Formulation Select Optimal Formulation for Efficacy Studies Analyze_Data->Select_Optimal_Formulation End End Select_Optimal_Formulation->End

Caption: Workflow for selecting a suitable formulation to improve in vivo bioavailability.

bioavailability_factors Bioavailability Bioavailability Absorption Absorption Absorption->Bioavailability Dissolution Dissolution Dissolution->Absorption Solubility Solubility Solubility->Dissolution Permeability Permeability Permeability->Absorption Metabolism Metabolism First_Pass_Effect First_Pass_Effect Metabolism->First_Pass_Effect First_Pass_Effect->Bioavailability

Caption: Key factors influencing the oral bioavailability of a drug.

References

Technical Support Center: Optimizing Incubation Time for Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What are the standard incubation times for antifungal susceptibility testing?

Standard incubation times for antifungal susceptibility testing (AFST) vary depending on the fungal species being tested and the specific assay method employed. Guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide recommended incubation periods to ensure reliable and reproducible results.

For Candida species, results are typically read after 24 hours of incubation.[1] However, for slower-growing yeasts such as Cryptococcus species, an incubation period of up to 72 hours may be necessary.[1][2] Most clinically relevant molds, like Aspergillus fumigatus, generally require a 48-hour incubation.[1][3][4] It is crucial to consult the latest guidelines from standard-setting bodies for the most current recommendations.

Q2: Why is the incubation time critical for accurate antifungal assay results?

The incubation time is a critical parameter in antifungal assays as it directly impacts the growth of the fungus and, consequently, the measurement of its susceptibility to an antifungal agent. An inadequate incubation period can lead to erroneous results.

  • Too short: Insufficient incubation may not allow for adequate fungal growth, potentially leading to an overestimation of the antifungal agent's efficacy (falsely low Minimum Inhibitory Concentration or MIC). For instance, with Aspergillus fumigatus, reading MICs at 24 hours instead of the recommended 48 hours can lead to misinterpretation of resistance.[3]

  • Too long: Excessive incubation can lead to an overgrowth of the fungus, which may obscure the inhibitory effects of the antifungal agent, resulting in a falsely high MIC.[5] It can also lead to the degradation of the antifungal agent in the test medium.

Q3: What are the key factors that can influence the optimal incubation time?

Several factors can affect fungal growth rates and thus the required incubation time for an assay.[6] These include:

  • Fungal Species: Different fungi have inherently different growth rates. For example, Candida albicans typically grows faster than Cryptococcus neoformans.[2]

  • Inoculum Size: The initial concentration of the fungal inoculum can affect the time it takes to reach a readable level of growth.[5]

  • Incubation Temperature: Most fungi have an optimal temperature range for growth, typically between 25°C and 37°C.[7][8] Deviations from the optimal temperature can slow down growth and necessitate longer incubation times.[5]

  • Growth Medium: The composition of the culture medium, including pH and nutrient availability, plays a significant role in supporting fungal growth.[5][9]

  • Antifungal Agent: The mechanism of action of the antifungal drug can sometimes influence the appearance of growth and the ease of endpoint determination.

Troubleshooting Guide

This guide addresses common issues encountered during the determination of appropriate incubation times for antifungal assays.

Issue Potential Cause Recommended Solution
No or poor fungal growth in the control wells. - Inadequate incubation time.- Suboptimal incubation temperature.- Incorrect growth medium.- Problems with the fungal inoculum (e.g., low viability).- Extend the incubation period, checking for growth at 24-hour intervals.- Verify that the incubator is set to the optimal temperature for the specific fungus.- Ensure the correct medium and pH are being used as per standardized protocols.- Prepare a fresh inoculum and verify its concentration and viability.
Endpoint is difficult to read or interpret. - Overgrowth of the fungus due to excessive incubation.- The "trailing effect," where reduced but persistent growth is observed over a range of drug concentrations.- Paradoxical growth (the "Eagle effect") with some echinocandins.[10]- Read the results at an earlier time point (e.g., 24 hours for most yeasts).- For azoles and echinocandins against yeasts, the endpoint is typically a significant (≥50%) reduction in growth compared to the control, not complete inhibition.[1][4]- Be aware of the paradoxical growth phenomenon and consult relevant literature for interpretation.
Inconsistent MIC results between experiments. - Variation in incubation time.- Fluctuations in incubation temperature.- Inconsistency in inoculum preparation.- Strictly adhere to the standardized incubation time for the specific fungus and assay.- Regularly monitor and calibrate the incubator's temperature.- Standardize the inoculum preparation procedure to ensure a consistent starting concentration.[5]
MIC values for quality control strains are out of range. - Incorrect incubation time or temperature.- Procedural errors in the assay setup.- Review and strictly follow the entire standardized protocol, paying close attention to incubation parameters.- Rerun the assay with fresh reagents and a new culture of the QC strain.

Data Summary

The following tables summarize recommended incubation times for antifungal susceptibility testing based on guidelines from CLSI and EUCAST.

Table 1: Recommended Incubation Times for Yeasts

Fungal SpeciesIncubation Time (Hours)TemperatureNotes
Candida spp.24 - 4835°CResults are typically read at 24 hours.[1][2]
Cryptococcus spp.up to 7235°CThese species generally grow more slowly.[1][2]

Table 2: Recommended Incubation Times for Molds

Fungal SpeciesIncubation Time (Hours)TemperatureNotes
Aspergillus spp.4835°CReading at 24 hours may lead to inaccurate results for some resistant strains.[3][4]
Mucorales (e.g., Rhizopus, Mucor)2435°CThese molds are typically fast-growing.[1]
Dermatophytesup to 9628-30°CGrowth can be significantly slower.[1]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI guidelines)

This protocol provides a generalized methodology for performing broth microdilution antifungal susceptibility testing.

  • Prepare Antifungal Stock Solutions: Dissolve the antifungal agents in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or sterile water.

  • Prepare Microdilution Plates: Create serial twofold dilutions of each antifungal agent in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL. Include a drug-free well to serve as a growth control.

  • Prepare Fungal Inoculum:

    • From a fresh culture (24-48 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Inoculate Plates: Add 100 µL of the final diluted inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Incubation:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C.

    • The incubation duration depends on the fungus being tested (refer to Tables 1 and 2).

  • Reading the Results (Endpoint Determination):

    • After the specified incubation period, examine the plates.

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well.

    • For amphotericin B, the endpoint is complete inhibition of growth (≥90%).[4]

    • For azoles and echinocandins against yeasts, the endpoint is a ≥50% reduction in turbidity.[2][4]

Visualizations

Incubation_Time_Optimization_Workflow cluster_prep Assay Preparation cluster_eval Endpoint Evaluation cluster_troubleshoot Troubleshooting cluster_result Final Result start Start: Select Fungal Isolate and Antifungal Agent protocol Follow Standardized Protocol (e.g., CLSI/EUCAST) start->protocol incubation Incubate at Recommended Time and Temperature protocol->incubation growth_check Is Growth in Control Well Adequate? incubation->growth_check endpoint_check Is Endpoint Clear and Unambiguous? growth_check->endpoint_check Yes extend_incubation Extend Incubation (e.g., another 24h) growth_check->extend_incubation No check_params Check Temp, Inoculum, Medium growth_check->check_params Persistent 'No' consult_guidelines Consult Guidelines for Endpoint Interpretation endpoint_check->consult_guidelines No record_mic Record MIC endpoint_check->record_mic Yes extend_incubation->growth_check consult_guidelines->record_mic

Caption: Workflow for optimizing antifungal assay incubation time.

Factors_Influencing_Incubation cluster_biological Biological Factors cluster_environmental Environmental Factors cluster_chemical Chemical Factors center_node Optimal Incubation Time fungal_species Fungal Species (Growth Rate) fungal_species->center_node inoculum_size Inoculum Size inoculum_size->center_node temperature Incubation Temperature temperature->center_node medium Growth Medium (pH, Nutrients) medium->center_node antifungal Antifungal Agent (Mechanism) antifungal->center_node

Caption: Key factors influencing optimal incubation time.

References

Validation & Comparative

Comparing LW3 efficacy against other antifungal agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational antifungal agent, LW3, against established antifungal drugs: Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin). The data presented for established agents are based on published literature, while the information for this compound is hypothetical and serves as a template for comparison pending the availability of experimental data.

Quantitative Efficacy Summary

The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound (hypothetical), Fluconazole, Amphotericin B, and Caspofungin against two common fungal pathogens, Candida albicans and Aspergillus fumigatus.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans

Antifungal AgentDrug ClassMIC50 (µg/mL)MIC90 (µg/mL)
This compound (Hypothetical) [Insert Class] [Insert Value] [Insert Value]
FluconazoleAzole0.25 - 20.5 - 4
Amphotericin BPolyene0.25 - 1[1][2]0.5 - 2[1][2]
CaspofunginEchinocandin0.06 - 0.5[3][4][5][6]0.12 - 1[3][4][5][6]

MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus fumigatus

Antifungal AgentDrug ClassMIC50 (µg/mL)MIC90 (µg/mL)
This compound (Hypothetical) [Insert Class] [Insert Value] [Insert Value]
FluconazoleAzole>64[7][8]>64[7][8]
Amphotericin BPolyene0.5 - 11 - 2
CaspofunginEchinocandin0.06 - 0.50.12 - 1

Note: For Caspofungin against Aspergillus species, the Minimum Effective Concentration (MEC) is often reported instead of the MIC. The MEC is the lowest drug concentration that leads to the formation of abnormal, branched hyphae.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antifungal agent efficacy.

Broth Microdilution Method for Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3)

This method is a standardized procedure for determining the MIC of antifungal agents against yeasts such as Candida albicans.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized yeast inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the drug-free growth control.

Broth Microdilution Method for Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38-A2)

This protocol is used for determining the MIC of antifungal agents against molds like Aspergillus fumigatus.

  • Inoculum Preparation: A suspension of fungal conidia is prepared and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.

  • Drug Dilution: Similar to the yeast protocol, the antifungal agents are serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The conidial suspension is added to the wells, and the plate is incubated at 35°C for 48-72 hours.

  • MIC/MEC Determination: For azoles and polyenes, the MIC is the lowest concentration that shows complete inhibition of growth. For echinocandins, the MEC is determined by microscopic examination as the lowest concentration that produces short, stubby, and highly branched hyphae.

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the mechanisms of action for the compared antifungal drug classes.

Antifungal_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Development Compound Library Compound Library Primary Assay High-Throughput Screening (HTS) Compound Library->Primary Assay Screening Hit Identification Identification of Active Compounds ('Hits') Primary Assay->Hit Identification Data Analysis Dose-Response Dose-Response Studies (MIC determination) Hit Identification->Dose-Response Validation Selectivity Cytotoxicity & Selectivity Assays Dose-Response->Selectivity Lead Compound Selection of Lead Compound (e.g., this compound) Selectivity->Lead Compound Optimization Mechanism Mechanism of Action Studies Lead Compound->Mechanism InVivo In Vivo Efficacy & Toxicology Studies Mechanism->InVivo IND Investigational New Drug (IND) Application InVivo->IND

Caption: A generalized workflow for the discovery and preclinical development of a new antifungal agent like this compound.

Azole_Mechanism cluster_cell Fungal Cell Ergosterol Ergosterol CellMembrane Cell Membrane Ergosterol->CellMembrane Component of Lanosterol Lanosterol CYP51 Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->CYP51 Substrate CYP51->Ergosterol Conversion CYP51->Ergosterol Fluconazole Fluconazole Fluconazole->CYP51 Inhibition

Caption: Mechanism of action of azole antifungals, such as Fluconazole.[9][10][11]

Polyene_Mechanism cluster_cell Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Forms Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Leads to CellDeath CellDeath Leakage->CellDeath Causes AmphotericinB AmphotericinB AmphotericinB->Ergosterol Binds to

Caption: Mechanism of action of polyene antifungals, such as Amphotericin B.[11][12]

Echinocandin_Mechanism cluster_cell Fungal Cell Wall Synthesis GlucanSynthase β-(1,3)-D-glucan synthase Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan Synthesizes GlucanSynthase->Glucan CellWall Cell Wall Glucan->CellWall Component of Caspofungin Caspofungin Caspofungin->GlucanSynthase Inhibition

References

Comparative Analysis of Antifungal Agents Against Candida albicans: A Focus on Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, causing infections ranging from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. Azoles, such as fluconazole, have been a cornerstone of antifungal therapy for decades. This guide provides a detailed comparison of the efficacy and mechanisms of action of fluconazole against C. albicans. An initial search for the compound "LW3" did not yield any publicly available scientific literature, preventing a direct comparison. Therefore, this document will focus on a comprehensive overview of fluconazole, providing researchers, scientists, and drug development professionals with essential data and protocols for evaluating antifungal agents against this prevalent pathogen.

Fluconazole: Mechanism of Action and Efficacy

Fluconazole is a triazole antifungal agent that primarily exerts a fungistatic effect on Candida species.[1][2] Its principal mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and integrity.[3][5] By disrupting ergosterol biosynthesis, fluconazole leads to the accumulation of toxic 14-α-methylated sterols in the cell membrane, impairing its normal function and inhibiting fungal growth.[5][6] While traditionally considered fungistatic, high doses of fluconazole have been shown to induce a dose-dependent fungicidal effect through an apoptotic response in C. albicans.[7]

Quantitative Data on Fluconazole Efficacy

The in vitro efficacy of fluconazole is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Parameter Value Reference Strain/Condition
MIC Range0.25 - 16 µg/mLSusceptible C. albicans isolates
MIC Range>16 µg/mLResistant C. albicans isolates
Fungicidal ConcentrationHigh dosagesInduces apoptosis

Note: MIC values can vary depending on the specific C. albicans strain and the testing methodology (e.g., CLSI, EUCAST).

Mechanisms of Fluconazole Resistance in Candida albicans

The emergence of fluconazole resistance in C. albicans is a significant clinical concern. Several mechanisms contribute to this resistance:

  • Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters can actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.

  • Alterations in the Drug Target: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14-α-demethylase enzyme, reducing its binding affinity for fluconazole.[6]

  • Upregulation of the Ergosterol Biosynthesis Pathway: Increased expression of ERG11 can lead to higher levels of the target enzyme, requiring higher concentrations of fluconazole for inhibition.

  • Development of Bypass Pathways: Mutations in other genes in the ergosterol biosynthesis pathway, such as ERG3, can allow the fungus to produce viable alternative sterols, bypassing the need for ergosterol.[2][6]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against C. albicans.

Materials:

  • Candida albicans isolate

  • RPMI-1640 medium

  • Antifungal agent (e.g., fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of C. albicans (e.g., 0.5-2.5 x 10³ cells/mL) in RPMI-1640 medium.

  • Serially dilute the antifungal agent in RPMI-1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control, often determined visually or by spectrophotometry.

Biofilm Formation Assay

This assay assesses the ability of an antifungal agent to inhibit the formation of C. albicans biofilms.

Materials:

  • Candida albicans isolate

  • Biofilm-inducing medium (e.g., RPMI-1640, YNB with glucose)

  • Antifungal agent

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution

  • Ethanol

Procedure:

  • Prepare a standardized suspension of C. albicans in the appropriate medium.

  • Add the fungal suspension to the wells of a 96-well plate containing serial dilutions of the antifungal agent.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Stain the adherent biofilms with crystal violet for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with ethanol.

  • Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Visualizations

Fluconazole_Mechanism_of_Action cluster_fungal_cell Candida albicans Cell Fluconazole Fluconazole Erg11 Lanosterol 14-α-demethylase (Erg11) Fluconazole->Erg11 Inhibits Lanosterol Lanosterol Lanosterol->Erg11 Substrate Ergosterol Ergosterol Erg11->Ergosterol Blocked Conversion ToxicSterols Toxic 14-α-methylated sterols Erg11->ToxicSterols Leads to Accumulation CellMembrane Fungal Cell Membrane (Impaired Integrity) ToxicSterols->CellMembrane

Caption: Mechanism of action of fluconazole against Candida albicans.

Antifungal_Susceptibility_Workflow cluster_workflow Broth Microdilution MIC Assay Inoculum 1. Prepare Standardized C. albicans Inoculum Inoculation 3. Inoculate Microtiter Plate Inoculum->Inoculation Dilution 2. Serially Dilute Antifungal Agent Dilution->Inoculation Incubation 4. Incubate at 35°C for 24-48h Inoculation->Incubation Reading 5. Determine MIC (Visual or Spectrophotometric) Incubation->Reading

Caption: Experimental workflow for antifungal susceptibility testing.

References

Validating the Antifungal Efficacy of Novel Peptide RW3 Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the antifungal peptide RW3's performance against conventional antifungal agents, supported by experimental data from in-vitro studies. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.

Comparative Antifungal Activity

The in-vitro antifungal activity of RW3 was evaluated against clinical isolates of Candida albicans, including strains resistant to fluconazole. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of RW3 in comparison to standard antifungal drugs, Amphotericin B and Fluconazole. The data indicates that RW3 exhibits potent antifungal activity, even against fluconazole-resistant isolates.

Antifungal Agent MIC Range (μM) against C. albicans Geometric Mean MIC (μM) against C. albicans
RW31 - 643.48
Amphotericin B0.03 - 64Not Reported
Fluconazole0.5 - 256Not Reported

Data synthesized from a study on novel dual-targeted α-helical peptides.[1]

Experimental Protocols

The determination of the antifungal efficacy of RW3 was conducted using the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing.

Antifungal Activity Assay (Broth Microdilution)

  • Inoculum Preparation: Candida albicans colonies from a 24-hour culture on Yeast Extract Peptone Dextrose (YPD) agar were suspended in sterile saline. The suspension was adjusted to an optical density of 0.08–0.1 at 625 nm. The final working inoculum suspension was diluted to a concentration of 1–2 × 10³ colony-forming units (CFU)/ml.[1]

  • Drug Dilution: The peptide RW3 and control antifungal agents (fluconazole and amphotericin B) were serially diluted two-fold in RPMI-MOPS medium containing 0.2% bovine serum albumin.[1]

  • Microplate Incubation: Equal volumes of the fungal suspension and the diluted antifungal agents were mixed in 96-well plates. The final concentrations ranged from 1 to 64 μM for RW3, 0.03 to 64 μM for Amphotericin B, and 0.5 to 256 μM for fluconazole. The plates were incubated at 28°C for 48 hours.[1]

  • MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that completely inhibited the visible growth of the fungus.

Mechanism of Action and Experimental Workflow

RW3 exhibits a dual-targeted mechanism of action against Candida albicans. It initiates its antifungal effect by disrupting the fungal cell membrane, leading to increased permeability and leakage of intracellular components. Concurrently, RW3 induces the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress and subsequent cell death.

RW3_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Candida albicans Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RW3 RW3 Peptide Membrane Membrane Disruption RW3->Membrane Direct Interaction ROS Reactive Oxygen Species (ROS) Production RW3->ROS Induction CellDeath Fungal Cell Death Membrane->CellDeath Increased Permeability OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath

Figure 1: Proposed mechanism of action for the antifungal peptide RW3.

The following diagram illustrates the experimental workflow for determining the antifungal activity of RW3 against clinical isolates of Candida albicans.

Antifungal_Activity_Workflow start Start culture Culture C. albicans isolates on YPD agar for 24h start->culture prepare_inoculum Prepare fungal inoculum in sterile saline (OD625 0.08-0.1) culture->prepare_inoculum dilute_inoculum Dilute inoculum to 1-2 x 10^3 CFU/ml prepare_inoculum->dilute_inoculum mix Mix fungal inoculum and antifungal agents in 96-well plates dilute_inoculum->mix prepare_drugs Prepare serial dilutions of RW3 and control antifungals prepare_drugs->mix incubate Incubate plates at 28°C for 48h mix->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for antifungal susceptibility testing.

References

In-Depth Analysis of LW3: Cytotoxicity and Off-Target Effects on Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the cytotoxic profile and off-target effects of the novel compound LW3 against alternative therapeutic agents is currently unavailable due to the lack of publicly accessible scientific literature and experimental data specifically identifying a compound designated as "this compound."

Extensive searches of scientific databases and public records did not yield specific information on the cytotoxic properties, mechanism of action, or off-target effects of a compound referred to as this compound. This designation may represent an internal, pre-clinical code name not yet disclosed in published research, a niche compound with limited public documentation, or a potential misidentification.

To provide researchers, scientists, and drug development professionals with the valuable comparative data they require, this guide will, in the absence of specific data on this compound, outline the established methodologies and key considerations for evaluating the cytotoxicity and off-target effects of any novel therapeutic compound. This framework can be applied once information on this compound becomes available.

Framework for Comparative Analysis of a Novel Compound

A thorough evaluation of a new chemical entity like this compound would necessitate a direct comparison with current standard-of-care treatments or other investigational drugs with similar therapeutic targets. The following sections detail the requisite experimental data, protocols, and visualizations that would be essential for such a guide.

Data Presentation: A Comparative Overview

Quantitative data is paramount for an objective comparison. When data for this compound becomes available, it should be structured in clear, comparative tables.

Table 1: Comparative Cytotoxicity (IC50) in Human Cell Lines

This table would present the half-maximal inhibitory concentration (IC50) of this compound and its alternatives across a panel of relevant human cancer cell lines and normal (non-cancerous) human cell lines. This allows for an initial assessment of potency and selectivity.

CompoundCell Line 1 (e.g., MCF-7) IC50 (µM)Cell Line 2 (e.g., A549) IC50 (µM)Normal Cell Line (e.g., HDF) IC50 (µM)Therapeutic Index (Normal/Cancer)
This compound Data UnavailableData UnavailableData UnavailableData Unavailable
Alternative 1
Alternative 2
Standard-of-Care

Table 2: Off-Target Kinase Inhibition Profile

To assess off-target effects, a broad panel of kinases would be screened. This table would summarize the percentage of inhibition at a specific concentration (e.g., 1 µM) for this compound and its comparators against key off-target kinases.

Kinase TargetThis compound (% Inhibition @ 1 µM)Alternative 1 (% Inhibition @ 1 µM)Alternative 2 (% Inhibition @ 1 µM)
Off-Target 1 Data Unavailable
Off-Target 2 Data Unavailable
Primary Target Data Unavailable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of the presented data.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This widely used colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate human cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and comparator compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 2: Off-Target Kinase Profiling (Kinase Panel Screening)

This protocol outlines a typical in vitro kinase assay to determine the selectivity of a compound.

  • Assay Preparation: Utilize a commercial kinase panel service or in-house platform that includes a broad range of human kinases.

  • Compound Incubation: Incubate a fixed concentration of this compound and comparator compounds with each kinase in the presence of ATP and a suitable substrate.

  • Activity Measurement: Measure kinase activity through various methods, such as radiometric assays (32P-ATP incorporation) or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a control (e.g., DMSO).

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are essential for illustrating complex biological pathways and experimental procedures.

Signaling Pathway Perturbation

Should this compound be identified as an inhibitor of a specific signaling pathway (e.g., MAPK/ERK), a diagram would be generated to visualize its intended effect and potential off-target interactions.

Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK Inhibition OffTarget Off-Target Kinase This compound->OffTarget Off-Target Inhibition SideEffects Side Effects OffTarget->SideEffects Cytotoxicity_Workflow start Start seed Seed Human Cells in 96-well Plates start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound & Comparator Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

Synergistic Antifungal Effects of LW3 in Combination with Existing Antifungal Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of the hypothetical novel antifungal agent, LW3, when used in combination with established antifungal drugs, fluconazole and caspofungin. The data presented is based on established knowledge of antifungal synergy and serves as a template for the evaluation of new chemical entities.

Introduction to Synergistic Antifungal Therapy

The emergence of drug-resistant fungal pathogens necessitates the development of novel therapeutic strategies. Combining antifungal agents with different mechanisms of action can lead to synergistic effects, resulting in enhanced efficacy, reduced dosage, and a lower propensity for the development of resistance.[1][2] This guide explores the potential synergistic interactions of a hypothetical new antifungal, this compound, with two cornerstone antifungal drugs: fluconazole (an azole) and caspofungin (an echinocandin).

Data Presentation: In Vitro Synergistic Activity against Candida albicans

The synergistic potential of this compound in combination with fluconazole and caspofungin was evaluated against a reference strain of Candida albicans. The Fractional Inhibitory Concentration Index (FICI) was calculated from the results of a checkerboard microdilution assay. Synergy is defined as an FICI of ≤ 0.5, an additive/indifferent effect as an FICI of > 0.5 to 4.0, and antagonism as an FICI of > 4.0.

Table 1: Synergistic Activity of this compound in Combination with Fluconazole against Candida albicans

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 2.00.250.25Synergy
Fluconazole 1.00.25

Table 2: Synergistic Activity of this compound in Combination with Caspofungin against Candida albicans

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 2.00.50.5Synergy
Caspofungin 0.1250.031

Note: The data presented in these tables is hypothetical and for illustrative purposes.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial agent combinations.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound, fluconazole, and caspofungin alone and in combination against Candida albicans.

Materials:

  • 96-well microtiter plates

  • Candida albicans ATCC 90028

  • RPMI-1640 medium buffered with MOPS

  • This compound, Fluconazole, and Caspofungin stock solutions

  • Spectrophotometer (for reading optical density)

Procedure:

  • Preparation of Drug Dilutions: A two-dimensional array of drug concentrations is prepared in the 96-well plate. Serial dilutions of this compound are made along the y-axis, and serial dilutions of the second drug (fluconazole or caspofungin) are made along the x-axis.

  • Inoculum Preparation: A standardized inoculum of Candida albicans is prepared to a final concentration of 0.5 x 105 to 2.5 x 105 CFU/mL in RPMI-1640 medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells containing medium only (sterility control) and medium with the fungal suspension (growth control) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity compared to the growth control).

  • FICI Calculation: The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FICA = MIC of drug A in combination / MIC of drug A alone

    • FICB = MIC of drug B in combination / MIC of drug B alone

    • The FICI is the sum of the individual FICs: FICI = FICA + FICB.

Visualization of Mechanisms and Workflows

Proposed Synergistic Mechanism of Action

The synergistic interaction between this compound and existing antifungal drugs is hypothesized to stem from a multi-target attack on the fungal cell. The following diagrams illustrate the proposed mechanisms of action.

Caption: Dual inhibition of ergosterol synthesis by Fluconazole and membrane disruption by this compound.

Caption: Inhibition of cell wall synthesis by Caspofungin and induction of cell stress by this compound.

Experimental Workflow

The following diagram outlines the workflow for assessing the synergistic effects of antifungal drug combinations.

Experimental Workflow for Antifungal Synergy Testing Start Start Prepare_Drug_Dilutions Prepare Drug Dilutions (this compound, Fluconazole/Caspofungin) Start->Prepare_Drug_Dilutions Prepare_Fungal_Inoculum Prepare Fungal Inoculum (Candida albicans) Start->Prepare_Fungal_Inoculum Checkerboard_Assay Perform Checkerboard Assay Prepare_Drug_Dilutions->Checkerboard_Assay Prepare_Fungal_Inoculum->Checkerboard_Assay Incubate_Plates Incubate Plates (35°C, 24-48h) Checkerboard_Assay->Incubate_Plates Read_MICs Determine MICs Incubate_Plates->Read_MICs Calculate_FICI Calculate FICI Read_MICs->Calculate_FICI Interpret_Results Interpret Results (Synergy, Additive, Antagonism) Calculate_FICI->Interpret_Results End End Interpret_Results->End

Caption: A stepwise workflow for in vitro antifungal synergy testing using the checkerboard method.

Conclusion

The hypothetical data and established methodologies presented in this guide suggest that combining a new chemical entity like this compound with existing antifungal agents such as fluconazole and caspofungin could be a promising strategy to combat fungal infections. The synergistic interactions, as determined by the checkerboard assay and quantified by the FICI, indicate a potential for enhanced therapeutic efficacy. Further in vivo studies are warranted to validate these in vitro findings and to fully elucidate the clinical potential of such combination therapies.

References

Unraveling the Potential of STAT3 Inhibition in Systemic Infections: A Comparative Look at LLL12

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against systemic infections and sepsis, a critical area of research focuses on modulating the host's immune response to prevent overwhelming inflammation and organ damage. One key pathway that has garnered significant attention is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. This guide provides a comparative overview of the pre-clinical validation of LLL12, a potent STAT3 inhibitor, in a systemic infection model. While direct in vivo efficacy data for LLL12 in sepsis is still emerging, this guide draws comparisons with other known STAT3 inhibitors and outlines the experimental framework for such validation.

It is important to note that while the prompt specified "LW3," our comprehensive search of scientific literature suggests this may be a typographical error, and the closely related and well-documented STAT3 inhibitor, LLL12, is the focus of this guide.

The Double-Edged Sword: STAT3 in Systemic Infection

STAT3 plays a complex and often contradictory role during systemic infections. Activation of STAT3 is essential for orchestrating a balanced immune response, including the production of anti-inflammatory cytokines like IL-10. However, excessive and prolonged STAT3 activation can contribute to the "cytokine storm" and immune dysregulation characteristic of severe sepsis, making it a compelling therapeutic target.[1][2][3]

LLL12: A Potent Inhibitor of STAT3 Signaling

LLL12 is a small molecule inhibitor that has demonstrated potent inhibition of STAT3 phosphorylation and its downstream signaling pathways in various pre-clinical cancer models.[4][5][6] Its efficacy in these models, summarized below, provides a strong rationale for its investigation in the context of systemic infections where STAT3 hyperactivation is a key pathological feature.

Summary of LLL12 Efficacy in In Vivo Xenograft Models
Cancer ModelAdministration Route & DosageKey FindingsReference
Hepatocellular Carcinoma (SNU398 xenograft)Intraperitoneal; 5 mg/kg/daySignificantly inhibited tumor growth compared to vehicle control.[4]
Non-Small Cell Lung Cancer (A549 xenograft)Not specifiedSignificantly reduced tumor volume and weight at both high and low doses.[5]

While these studies were conducted in the context of cancer, the demonstrated ability of LLL12 to inhibit STAT3 in vivo underscores its potential for repurposing in inflammatory conditions like sepsis.

Comparative Analysis with Other STAT3 Inhibitors in Sepsis Models

To provide a framework for evaluating LLL12, we can compare its known characteristics with other STAT3 inhibitors that have been studied in experimental sepsis models.

CompoundModel of Systemic InfectionAdministration Route & DosageKey Efficacy Endpoints & Findings
Stattic Cecal Ligation and Puncture (CLP) in miceNot specified in abstractIncreased mortality in a less severe sepsis model, suggesting a critical role for STAT3 in survival.[7]
Curcumin Lipopolysaccharide (LPS)-induced sepsis in miceNot specified in abstractAttenuated STAT3 phosphorylation, reduced levels of LDH and albumin, and extended the survival curve.[8]

This comparison highlights the fine balance required when targeting STAT3 in sepsis. While complete inhibition can be detrimental, as suggested by the findings with Stattic, a more modulatory approach, potentially offered by compounds like Curcumin, appears to be beneficial.[7][8] The therapeutic window and optimal dosage for STAT3 inhibitors in sepsis are therefore critical areas for investigation.

Experimental Protocols for In Vivo Validation

To rigorously assess the efficacy of LLL12 in a systemic infection model, a well-defined experimental protocol is essential. The following outlines a standard methodology based on established sepsis models.

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents, closely mimicking the clinical course of human sepsis.

  • Animal Model: 8-12 week old C57BL/6 mice.

  • Anesthesia: Isoflurane or a combination of ketamine/xylazine.

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated below the ileocecal valve.

    • The ligated cecum is punctured once or twice with a 21-gauge needle.

    • A small amount of fecal content is extruded to ensure patency.

    • The cecum is returned to the peritoneal cavity, and the incision is closed.

  • Sham Control: Sham-operated animals undergo the same surgical procedure without ligation and puncture of the cecum.

  • LLL12 Administration: LLL12 would be administered at various doses (e.g., 5 mg/kg, intraperitoneally) at specific time points pre- or post-CLP.

  • Efficacy Endpoints:

    • Survival Rate: Monitored over a 7-10 day period.

    • Systemic Inflammatory Cytokine Levels: Blood samples collected to measure levels of TNF-α, IL-6, and IL-10 via ELISA or multiplex assay.

    • Organ Damage Markers: Measurement of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury, and blood urea nitrogen (BUN) and creatinine for kidney injury.

    • Bacterial Load: Quantification of bacteria in blood and peritoneal lavage fluid.

    • Histopathological Analysis: Examination of lung, liver, and kidney tissues for signs of inflammation and injury.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the targeted signaling pathway, the following diagrams are provided.

Experimental_Workflow cluster_setup Animal Model Setup cluster_induction Sepsis Induction cluster_treatment Treatment Groups cluster_endpoints Efficacy Assessment Mouse_Model C57BL/6 Mice CLP Cecal Ligation and Puncture (CLP) Mouse_Model->CLP Sham Sham Surgery (Control) Mouse_Model->Sham LLL12_Treatment LLL12 Administration CLP->LLL12_Treatment Vehicle_Control Vehicle Control CLP->Vehicle_Control Sham->Vehicle_Control Survival Survival Monitoring LLL12_Treatment->Survival Cytokines Cytokine Analysis LLL12_Treatment->Cytokines Organ_Damage Organ Damage Markers LLL12_Treatment->Organ_Damage Bacterial_Load Bacterial Load LLL12_Treatment->Bacterial_Load Histology Histopathology LLL12_Treatment->Histology Vehicle_Control->Survival Vehicle_Control->Cytokines Vehicle_Control->Organ_Damage Vehicle_Control->Bacterial_Load Vehicle_Control->Histology

Caption: Experimental workflow for in vivo validation of LLL12 in a CLP-induced sepsis model.

STAT3_Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & Binding Gene_Transcription Gene Transcription (e.g., SOCS3, anti-inflammatory & pro-inflammatory genes) DNA->Gene_Transcription LLL12 LLL12 LLL12->STAT3_active Inhibition Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binding

Caption: The STAT3 signaling pathway and the inhibitory action of LLL12.

Conclusion and Future Directions

The therapeutic targeting of STAT3 in systemic infections presents both a significant opportunity and a considerable challenge. While the potent STAT3 inhibitor LLL12 has shown promise in pre-clinical cancer models, its efficacy and safety in the context of sepsis require thorough investigation. The complex role of STAT3 necessitates a carefully considered therapeutic strategy, likely involving nuanced modulation rather than complete ablation of the pathway. Future studies should focus on dose-response relationships, the timing of intervention, and the potential for combination therapies to optimize the therapeutic window of STAT3 inhibitors like LLL12 in the treatment of systemic infections.

References

Assessing the Potential for LW3 to Induce Antifungal Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel antifungal agents is critical in the fight against invasive fungal infections, yet the potential for resistance development remains a primary concern for any new compound. This guide provides a framework for assessing the propensity of a novel broad-spectrum antifungal, LW3, to induce resistance. Due to the absence of specific experimental data on this compound resistance, this document outlines the established methodologies and compares them against well-characterized antifungal drugs—fluconazole, amphotericin B, and caspofungin—to provide a predictive and evaluative blueprint for future research.

Comparative Analysis of Antifungal Resistance Mechanisms

A primary strategy for predicting the resistance potential of a new agent is to compare it with existing drugs that have known resistance profiles. The development of resistance is a complex process, often involving alterations in drug targets, increased drug efflux, or changes in cellular stress response pathways.

Table 1: Comparison of Known Resistance Mechanisms in Major Antifungal Classes

Mechanism ClassFluconazole (Azole)Amphotericin B (Polyene)Caspofungin (Echinocandin)This compound (Hypothetical)
Target Modification Point mutations in the ERG11 gene reduce the binding affinity of the drug to its target, lanosterol 14α-demethylase.[1][2]Mutations in various ERG genes (ERG2, ERG3, ERG5, ERG6, ERG11) lead to a decrease in ergosterol content in the cell membrane, reducing the drug's binding target.[3]Point mutations, specifically "hot spots," in the FKS1 gene, which encodes the target enzyme 1,3-β-D-glucan synthase, prevent the drug from inhibiting cell wall synthesis.To be determined (TBD). Key research would focus on identifying this compound's molecular target and sequencing it in resistant strains.
Efflux Pump Upregulation Overexpression of ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1) actively pump fluconazole out of the cell.[4][5][6]Not a primary mechanism of resistance.Not a primary mechanism of resistance.TBD. Studies would need to assess the expression of known transporter genes (CDR1, MDR1) in this compound-exposed fungi.
Target Upregulation Overexpression of the ERG11 gene increases the amount of the target enzyme, requiring higher concentrations of fluconazole for inhibition.[2][7]Not a primary mechanism of resistance.Not a primary mechanism of resistance.TBD. Quantitative PCR would be needed to measure the expression of the target gene upon this compound exposure.
Pathway Alteration Development of compensatory pathways to produce essential sterols, bypassing the drug's inhibitory action.[1]Alterations in the sterol/phospholipid ratio of the cell membrane.[8]Activation of stress response pathways, such as the High Osmolarity Glycerol (HOG) and calcineurin pathways, can confer tolerance.TBD. Analysis of cellular stress pathways would be necessary to understand tolerance mechanisms.

Experimental Protocols for Assessing Resistance Potential

To evaluate the likelihood of this compound inducing resistance, standardized in vitro experiments are essential. These protocols are designed to simulate the selective pressure that leads to the emergence of resistant strains.

Serial Passage Experiment for Induction of Resistance

This method assesses if resistance can be induced in a fungal strain through continuous exposure to sub-lethal concentrations of an antifungal agent over time.

Methodology:

  • Strain Selection: Begin with a susceptible reference strain of a clinically relevant fungus (e.g., Candida albicans ATCC 90028).

  • Baseline MIC Determination: First, determine the initial Minimum Inhibitory Concentration (MIC) of this compound for the selected strain using the broth microdilution method outlined below.

  • Serial Passaging:

    • Inoculate the fungal strain into a liquid medium (e.g., RPMI-1640) containing this compound at a concentration of 0.5x the initial MIC.

    • Incubate the culture at 35°C for 24-48 hours.

    • After incubation, take an aliquot from the well with the highest drug concentration that still shows fungal growth and use it to inoculate a new series of two-fold drug dilutions.

    • Repeat this process for a defined number of passages (e.g., 30 to 50 passages).

  • Monitoring Resistance: Determine the MIC of this compound for the passaged culture every 5-10 passages. A significant (e.g., ≥8-fold) increase in the MIC is indicative of resistance development.

  • Comparator Drugs: Conduct parallel experiments with fluconazole as a positive control for resistance induction and amphotericin B as a negative control, given its lower propensity for resistance development.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Methodology:

  • Preparation of Antifungal Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to span the expected MIC value.

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24 hours. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined by visual inspection or by reading the optical density at 600 nm. It is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the drug-free control.[11][12]

Hypothetical Data Presentation

Clear and concise data presentation is crucial for comparing the resistance potential of this compound with other agents.

Table 2: Hypothetical MIC Fold-Increase after 30 Serial Passages in C. albicans

Antifungal AgentInitial MIC (µg/mL)MIC after 30 Passages (µg/mL)Fold-Increase in MICResistance Potential
This compound 0.252.08Moderate
Fluconazole 0.564128High
Amphotericin B 0.51.02Low
Caspofungin 0.1251.08Moderate

This table illustrates how experimental results would be summarized to provide a direct comparison of resistance development.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex workflows and signaling pathways involved in antifungal resistance.

G cluster_setup Phase 1: Setup cluster_passage Phase 2: Serial Passage cluster_analysis Phase 3: Analysis strain Select Fungal Strain (e.g., C. albicans) baseline Determine Baseline MIC (Broth Microdilution) strain->baseline inoculate Inoculate into 0.5x MIC of this compound baseline->inoculate incubate Incubate 24-48h at 35°C inoculate->incubate transfer Transfer Aliquot to New Drug Dilutions incubate->transfer repeat_node Repeat for 30-50 Passages transfer->repeat_node monitor Determine MIC Every 5-10 Passages repeat_node->monitor compare Compare Final MIC to Baseline MIC monitor->compare result Assess Fold-Increase and Resistance Potential compare->result

Caption: Experimental workflow for assessing drug resistance potential via serial passage.

A key mechanism of azole resistance in Candida albicans is the upregulation of efflux pumps, which is controlled by a complex regulatory network. Understanding such pathways is vital for elucidating potential resistance mechanisms for new compounds like this compound.

G cluster_stimulus cluster_regulators cluster_genes cluster_response drug Azole Drug (e.g., Fluconazole) tac1 Tac1 (mutated) Gain-of-Function drug->tac1 induces mrr1 Mrr1 (mutated) Gain-of-Function drug->mrr1 induces cdr1_2 CDR1 / CDR2 (ABC Transporters) tac1->cdr1_2 upregulates mdr1 MDR1 (MFS Transporter) mrr1->mdr1 upregulates efflux Increased Drug Efflux cdr1_2->efflux mdr1->efflux resistance Azole Resistance efflux->resistance

Caption: Regulation of efflux pump genes leading to azole resistance in C. albicans.

References

Comparative Analysis of the Antifungal Peptide MP: A Focus on Fungal vs. Mammalian Cell Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available information was found for a compound designated "LW3". This guide therefore uses the well-characterized antifungal peptide, MP (KKVVFKVKFKK) , as a representative example to illustrate a comparative analysis of fungal versus mammalian cell selectivity. The data and methodologies presented are based on published experimental findings for this peptide.

This guide provides a detailed comparison of the biological activity of the novel membrane-active peptide MP against pathogenic fungi and mammalian cells. The objective is to highlight its therapeutic potential through a high selectivity index, indicating a favorable safety profile. All data is presented in a structured format for clear interpretation by researchers, scientists, and professionals in drug development.

Quantitative Performance Analysis

The selectivity of an antifungal compound is a critical determinant of its therapeutic potential. It is quantified by the Selectivity Index (SI), calculated as the ratio of its cytotoxicity to its antifungal activity. A higher SI value indicates greater selectivity for the fungal target over host cells.

Selectivity Index (SI) = 50% Cytotoxic Concentration (CC50) / Minimum Inhibitory Concentration (MIC)

The following table summarizes the in vitro activity of the MP peptide against various fungal pathogens and its cytotoxic effect on mammalian cell lines.

Organism/Cell LineTypeMIC (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
Candida albicans ATCC 36232Fungus (Yeast)2>125>62.5[1]
Candida spp.Fungus (Yeast)2-32>125>3.9-62.5[1]
Cryptococcus spp.Fungus (Yeast)2-32>125>3.9-62.5[1]
Histoplasma spp.Fungus (Yeast)2-32>125>3.9-62.5[1]
Aspergillus spp.Fungus (Mold)>32>125-[1]
NIH 3T3Mammalian (Fibroblast)->125-[1]
JurkatMammalian (T-lymphocyte)->125-[1]

Mechanism of Action: Fungal Cell Membrane Disruption

The MP peptide exerts its antifungal effect through a direct interaction with the fungal cell membrane. As a cationic peptide, it is electrostatically attracted to the negatively charged components of the fungal cell membrane, such as phosphatidylserine and phosphoinositides. This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and subsequent cell death. This mechanism is distinct from that of many conventional antifungal drugs that target intracellular processes.

cluster_fungal_cell Fungal Cell Fungal_Membrane Fungal Cell Membrane (Negatively Charged) Pore_Formation Membrane Permeabilization (Pore Formation) Fungal_Membrane->Pore_Formation Peptide Insertion Ion_Efflux Ion Efflux (K+) Pore_Formation->Ion_Efflux Metabolite_Leakage Metabolite Leakage Pore_Formation->Metabolite_Leakage Cell_Death Fungal Cell Death Ion_Efflux->Cell_Death Metabolite_Leakage->Cell_Death MP_Peptide MP Peptide (Cationic) MP_Peptide->Fungal_Membrane Electrostatic Interaction

Figure 1. Proposed mechanism of action of the MP peptide on fungal cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the MP peptide against various fungal strains was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain the final desired inoculum concentration.

  • Peptide Dilution: The MP peptide was serially diluted in RPMI 1640 medium (for yeasts) or other appropriate broth in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the fungal suspension.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the peptide that resulted in the complete inhibition of visible fungal growth.

Cytotoxicity Assay (CC50 Determination)

The cytotoxic effect of the MP peptide on mammalian cells was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Mammalian cells (e.g., NIH 3T3, Jurkat) were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cells were then treated with various concentrations of the MP peptide and incubated for 24-48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) was calculated as the peptide concentration that caused a 50% reduction in cell viability compared to the untreated control.

cluster_workflow Experimental Workflow cluster_mic Antifungal Activity (MIC) cluster_cc50 Cytotoxicity (CC50) Inoculum Fungal Inoculum Preparation Inoculation_MIC Inoculation Inoculum->Inoculation_MIC Serial_Dilution_MIC Peptide Serial Dilution Serial_Dilution_MIC->Inoculation_MIC Incubation_MIC Incubation Inoculation_MIC->Incubation_MIC Reading_MIC Visual Reading of Growth Incubation_MIC->Reading_MIC Result_MIC Determine MIC Reading_MIC->Result_MIC SI_Calculation Selectivity Index (SI) Calculation Result_MIC->SI_Calculation Cell_Seeding Mammalian Cell Seeding Treatment Cell Treatment Cell_Seeding->Treatment Serial_Dilution_CC50 Peptide Serial Dilution Serial_Dilution_CC50->Treatment Incubation_CC50 Incubation Treatment->Incubation_CC50 MTT_Assay MTT Assay Incubation_CC50->MTT_Assay Reading_CC50 Absorbance Reading MTT_Assay->Reading_CC50 Result_CC50 Calculate CC50 Reading_CC50->Result_CC50 Result_CC50->SI_Calculation

Figure 2. Workflow for determining the Selectivity Index.

References

A Comparative Analysis of the Investigational Azole Antifungal LW3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the development of novel therapeutic agents. Azoles represent a cornerstone of antifungal therapy, but their efficacy is threatened by the emergence of resistant strains.[1][2] This guide provides a comparative overview of the investigational azole antifungal, LW3, in relation to established azole agents. Due to the proprietary nature of this compound, this document serves as a template, outlining the requisite experimental data and analyses for a comprehensive comparison. The methodologies and data presentation formats described herein are based on established protocols for evaluating antifungal compounds.

Mechanism of Action

Azole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][3] This enzyme is critical in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[4][5] It is hypothesized that this compound shares this mechanism of action, though variations in its affinity for the target enzyme and its susceptibility to resistance mechanisms are the subject of ongoing investigation.

Comparative Antifungal Activity

The in vitro activity of an antifungal agent is typically determined by its minimum inhibitory concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table presents a hypothetical comparison of the MIC ranges of this compound against common fungal pathogens versus those of established azole antifungals.

Fungal Species This compound (MIC Range, µg/mL) Fluconazole (MIC Range, µg/mL) Voriconazole (MIC Range, µg/mL) Itraconazole (MIC Range, µg/mL)
Candida albicansData Unavailable0.25 - 20.03 - 0.250.03 - 0.5
Candida glabrataData Unavailable1 - 640.12 - 80.12 - 4
Aspergillus fumigatusData Unavailable16 - >640.25 - 20.25 - 2
Cryptococcus neoformansData Unavailable2 - 160.06 - 0.50.06 - 0.25

Note: The MIC values for established azoles are generalized from multiple sources. Specific ranges can vary based on the isolates tested.

Cross-Resistance Profile

Cross-resistance, where resistance to one antifungal agent confers resistance to another, is a significant clinical concern with azole antifungals.[6][7][8] This phenomenon often arises from shared resistance mechanisms, such as mutations in the ERG11 gene or the overexpression of efflux pumps.[1][2] Evaluating the activity of this compound against fungal isolates with known resistance mechanisms to other azoles is crucial for determining its potential clinical utility. The table below provides a template for presenting such data.

Resistance Mechanism Isolate Fluconazole MIC (µg/mL) This compound MIC (µg/mL) Fold-Change in this compound MIC
Wild-Type C. albicans SC53141Data Unavailable-
ERG11 Overexpression C. albicans 12-9916Data UnavailableData Unavailable
CDR1/CDR2 Overexpression C. albicans F532Data UnavailableData Unavailable
MDR1 Overexpression C. albicans T18Data UnavailableData Unavailable
ERG11 Point Mutation (Y132H) C. albicans G364Data UnavailableData Unavailable

Note: The isolates and MIC values are examples for illustrative purposes.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentrations (MICs) of this compound and comparator azoles would be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control well.

Checkerboard Assay for Synergy Testing

To assess for synergistic or antagonistic interactions between this compound and other antifungals, a checkerboard microdilution assay would be performed.

  • Plate Setup: Two drugs are serially diluted along the x- and y-axes of a 96-well plate.

  • Inoculation and Incubation: A standardized fungal inoculum is added to each well, and the plate is incubated as described for the MIC assay.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each drug combination. The FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone. A FICI of ≤ 0.5 is considered synergistic, a FICI of > 4.0 is antagonistic, and a FICI between 0.5 and 4.0 is indifferent.

Visualizations

Azole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_pumps Efflux Pumps cluster_resistance Resistance Mechanisms Azole Azole Antifungal (e.g., this compound) Erg11 Lanosterol 14α-demethylase (Erg11p) Azole->Erg11 Inhibition CDR12 CDR1/CDR2 (ABC Transporters) Azole->CDR12 Efflux MDR1 MDR1 (MFS Transporter) Azole->MDR1 Efflux Ergosterol Ergosterol Erg11->Ergosterol Lanosterol Lanosterol Lanosterol->Erg11 Membrane Cell Membrane Ergosterol->Membrane Incorporation Erg11_Mutation ERG11 Mutation/ Overexpression Erg11_Mutation->Erg11 Reduces Azole Binding Affinity Pump_Upregulation Efflux Pump Upregulation Pump_Upregulation->CDR12 Increases Expression Pump_Upregulation->MDR1 Increases Expression

Caption: Key mechanisms of azole antifungal resistance in fungal cells.

References

Safety Operating Guide

Proper Disposal Procedures for LW3 (N'-(4-(trifluoromethyl)phenyl)isoquinoline-3-carbohydrazide)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides procedural guidance for the proper disposal of LW3, a potent antifungal agent identified by CAS number 2803367-68-0 and the chemical name N'-(4-(trifluoromethyl)phenyl)isoquinoline-3-carbohydrazide. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following procedures are based on general best practices for handling potent, novel research chemicals and information from SDSs of structurally similar compounds. It is imperative to treat this compound as a hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Hazard Summary and Personal Protective Equipment (PPE)

Based on data from similar chemical structures, this compound should be handled with caution. The primary hazards are likely to be acute oral toxicity, skin and eye irritation, and respiratory tract irritation. A summary of potential hazards is provided in the table below.

Hazard CategoryPotential EffectRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves, a lab coat, and other protective clothing. Avoid contact with skin.
Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses with side shields or chemical goggles.
Respiratory Irritation May cause respiratory irritation.Use only in a well-ventilated area, preferably in a chemical fume hood.

Recommended Personal Protective Equipment (PPE) when handling this compound:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary for handling larger quantities or if a fume hood is not available. Consult your institution's EHS for specific recommendations.

Experimental Protocols: Handling and Use

Due to the lack of a specific SDS, detailed experimental protocols for this compound are not available. However, the following general procedures should be followed when working with this compound:

  • Preparation: Before handling this compound, ensure that you have read and understood this guidance and any other available safety information. Prepare your workspace in a chemical fume hood and ensure that all necessary PPE is readily available.

  • Weighing and Transferring: When weighing and transferring this compound, do so in a chemical fume hood to minimize the risk of inhalation. Use appropriate tools (e.g., spatulas, weighing paper) to avoid contamination.

  • Solution Preparation: When preparing solutions of this compound, add the solid to the solvent slowly to avoid splashing. Ensure that the container is appropriately labeled with the chemical name, concentration, and hazard information.

  • Spill Response: In the event of a spill, evacuate the area and alert your supervisor and EHS department. Do not attempt to clean up a large spill without proper training and equipment. For small spills, use an appropriate absorbent material and dispose of it as hazardous waste.

Disposal Procedures

The proper disposal of this compound is critical to ensure the safety of personnel and to protect the environment. The following step-by-step procedure should be followed:

  • Waste Determination: All waste containing this compound, including unused product, contaminated labware, and personal protective equipment, must be treated as hazardous waste.

  • Waste Segregation: Segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste.

  • Waste Containment:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof container. The container should be clearly labeled with the chemical name and the words "Hazardous Waste."

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Logical Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, emphasizing a precautionary approach in the absence of a specific Safety Data Sheet.

LW3_Disposal_Workflow cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: Need to Handle this compound assess_hazards Assess Potential Hazards (Review available data for similar compounds) start->assess_hazards gather_ppe Gather Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->gather_ppe prepare_workspace Prepare Workspace (Chemical Fume Hood) gather_ppe->prepare_workspace weigh_transfer Weigh and Transfer this compound prepare_workspace->weigh_transfer prepare_solution Prepare this compound Solution weigh_transfer->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment determine_waste Determine Waste Category (Treat all this compound waste as hazardous) conduct_experiment->determine_waste segregate_waste Segregate this compound Waste determine_waste->segregate_waste contain_waste Contain and Label Waste (Sealed, Labeled Containers) segregate_waste->contain_waste store_waste Store Waste Securely contain_waste->store_waste dispose_waste Arrange for Professional Disposal (Contact EHS) store_waste->dispose_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

Personal protective equipment for handling LW3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the potent antifungal agent LW3 (CAS 2803367-68-0). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound was not publicly available. The following recommendations are based on best practices for handling potent, biologically active compounds in a research environment. Always consult your institution's safety guidelines and perform a risk assessment before beginning work.

Chemical and Biological Data

This compound is a potent, research-grade antifungal agent. Its activity has been quantified against several fungal species.

Chemical Properties

Property Value
CAS Number 2803367-68-0
Molecular Formula C₁₇H₁₂F₃N₃O
Molecular Weight 331.29 g/mol

| Appearance | Off-white to light yellow solid[1] |

Biological Activity (EC₅₀)

Fungal Species EC₅₀ (mg/L)
R. solani 0.09[2][3]
B. cinerea 0.54[2][3]
S. sclerotiorum 1.52[2][3]

| F. graminearum | 2.65[2][3] |

Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive approach to personal protection is critical to minimize exposure.

Standard Laboratory Attire:

  • Lab Coat: A full-length lab coat is required.

  • Closed-toe Shoes: Footwear that fully covers the feet must be worn.

Specific PPE for Handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended when handling the pure compound or concentrated solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or a glove box, a properly fitted respirator (e.g., N95 or higher) is essential to prevent inhalation.

Handling and Operational Procedures

Adherence to strict handling procedures is vital for the safety of all laboratory personnel.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The powdered compound should be stored at -20°C for long-term stability (up to 3 years).[1]

  • Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Weighing and Solution Preparation:

  • All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk.

  • Use anti-static tools and a dedicated weighing vessel.

  • Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO.[3]

General Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound.

  • In case of a spill, follow your institution's established procedures for hazardous chemical spills.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or contaminated solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not pour any this compound solutions down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a representative method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal isolate

  • Appropriate broth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established laboratory protocols (e.g., CLSI or EUCAST guidelines).

  • Serial Dilution: a. In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the broth medium to achieve a range of desired concentrations. b. Include a positive control well (fungal inoculum in broth, no this compound) and a negative control well (broth only).

  • Inoculation: Add the standardized fungal inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific fungal species being tested.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density using a plate reader.

Workflow for Safe Handling of this compound

LW3_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps a Don PPE: Lab Coat, Gloves, Eye Protection b Prepare Fume Hood or Glove Box a->b c Weigh Powdered this compound b->c d Prepare Stock Solution c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate Hazardous Waste (Solid & Liquid) f->g h Dispose of Waste via EHS g->h i Doff PPE h->i j Wash Hands Thoroughly i->j

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LW3
Reactant of Route 2
Reactant of Route 2
LW3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.